molecular formula C19H14F3N3O2S B15583233 Fubp1-IN-1

Fubp1-IN-1

Cat. No.: B15583233
M. Wt: 405.4 g/mol
InChI Key: CLFOYJSEPPNFQZ-UHFFFAOYSA-N
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Description

Fubp1-IN-1 is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFOYJSEPPNFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fubp1-IN-1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fubp1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of gene expression, notably of the proto-oncogene c-myc, and is implicated in numerous cancers, making it a compelling target for therapeutic intervention.[1][2][3][4][5][6] This document details the discovery of this compound, its mechanism of action, and provides a framework for its characterization through a series of detailed experimental protocols. The guide is intended to equip researchers and drug development professionals with the necessary information to investigate the therapeutic potential of FUBP1 inhibition.

Introduction to FUBP1

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA and RNA binding protein that plays a pivotal role in the regulation of gene transcription and translation.[1][5] It is widely expressed and functions as a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1] FUBP1's primary recognized function is its ability to bind to the FUSE, a single-stranded DNA element located upstream of the c-myc gene promoter, leading to the activation of c-myc transcription.[7] The c-Myc protein is a transcription factor that governs the expression of a multitude of genes involved in cell growth and metabolism.[1] Dysregulation of FUBP1 and the subsequent overexpression of c-Myc are hallmarks of many human cancers, including hepatocellular carcinoma, colorectal cancer, and leukemia.[1][4]

This compound: A Potent FUBP1 Inhibitor

This compound has been identified as a potent small molecule inhibitor of FUBP1. It functions by interfering with the binding of FUBP1 to its target single-stranded DNA FUSE sequence.[8] This inhibitory action effectively downregulates FUBP1-mediated gene expression.

Quantitative Data

The primary reported quantitative metric for this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of FUBP1 to its FUSE target by 50%.

CompoundTargetAssayIC50 (µM)
This compoundFUBP1FUBP1-FUSE Binding Assay11.0[8]

Synthesis of this compound

Detailed information regarding the specific synthetic route for this compound is not publicly available as it is a commercially available research compound. The synthesis of such small molecules typically involves multi-step organic chemistry protocols. Researchers interested in obtaining this compound can acquire it from various chemical suppliers. The CAS number for this compound is 883003-62-1.[8]

Experimental Protocols for Characterization

To fully characterize the biological activity of this compound, a series of in vitro and cell-based assays can be employed. The following protocols are representative methods used to study FUBP1 and its inhibitors.

FUBP1-FUSE Binding Assay (e.g., Electrophoretic Mobility Shift Assay - EMSA)

This assay is fundamental to confirming the inhibitory effect of this compound on the FUBP1-DNA interaction.

Objective: To determine the IC50 of this compound by measuring its ability to disrupt the binding of recombinant FUBP1 to a labeled FUSE DNA probe.

Methodology:

  • Probe Preparation: A single-stranded DNA oligonucleotide corresponding to the FUSE sequence is labeled with a radioactive (e.g., ³²P) or fluorescent tag.

  • Binding Reaction: Recombinant human FUBP1 protein is incubated with the labeled FUSE probe in a suitable binding buffer.

  • Inhibitor Treatment: Reactions are set up with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to autoradiography film or imaged using a fluorescence scanner. The protein-DNA complexes will migrate slower than the free probe.

  • Quantification: The intensity of the band corresponding to the FUBP1-FUSE complex is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to verify that this compound can disrupt the binding of FUBP1 to the c-myc promoter in a cellular context.

Objective: To assess the effect of this compound on the occupancy of FUBP1 at the endogenous c-myc gene promoter.

Methodology:

  • Cell Treatment: Cells known to express FUBP1 (e.g., HeLa or HCT116) are treated with this compound or a vehicle control.

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The chromatin is incubated with an antibody specific for FUBP1 or a control IgG antibody. The antibody-protein-DNA complexes are pulled down using protein A/G beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): The amount of c-myc promoter DNA associated with FUBP1 is quantified by qPCR using primers flanking the FUSE region.

Gene Expression Analysis (RT-qPCR)

This assay measures the downstream consequences of FUBP1 inhibition on target gene expression.

Objective: To determine the effect of this compound on the mRNA levels of FUBP1 target genes, such as c-myc.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of this compound.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA.

  • qPCR: The cDNA is used as a template for qPCR with primers specific for c-myc and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of c-myc is calculated using the ΔΔCt method.

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

Given the role of c-Myc in cell proliferation, this assay assesses the functional impact of FUBP1 inhibition on cancer cell growth.

Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).

  • Reagent Addition: A reagent such as CCK-8 or MTT is added to the wells. Viable cells will metabolize the reagent, resulting in a color change.

  • Absorbance Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) can be determined.

Signaling Pathways and Experimental Workflows

FUBP1-mediated c-myc Transcription and Inhibition by this compound

The following diagram illustrates the established signaling pathway for FUBP1-mediated activation of c-myc transcription and the point of intervention for this compound.

FUBP1_Pathway cluster_nucleus Nucleus FUSE FUSE (ssDNA) FUBP1 FUBP1 FUSE->FUBP1 Binds to TFIIH TFIIH FUBP1->TFIIH Recruits cmyc_promoter c-myc Promoter TFIIH->cmyc_promoter Activates cmyc_gene c-myc Gene cmyc_mRNA c-myc mRNA cmyc_gene->cmyc_mRNA Transcription Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 Inhibits Binding

Caption: FUBP1 signaling and inhibition by this compound.

Experimental Workflow for ChIP-qPCR

The diagram below outlines the key steps in a Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) experiment to assess FUBP1 target engagement.

ChIP_Workflow start Start: Treat cells with This compound or Vehicle crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse Cell Lysis and Chromatin Sonication crosslink->lyse immunoprecipitate Immunoprecipitate with anti-FUBP1 antibody lyse->immunoprecipitate reverse Reverse cross-links and purify DNA immunoprecipitate->reverse qpcr Quantify c-myc promoter DNA by qPCR reverse->qpcr end End: Analyze FUBP1 occupancy qpcr->end

Caption: Workflow for a ChIP-qPCR experiment.

Conclusion

This compound represents a valuable chemical tool for probing the biological functions of FUBP1 and for exploring the therapeutic potential of FUBP1 inhibition. This guide provides a foundational understanding of this compound and offers a suite of experimental protocols to enable its further investigation. The continued study of FUBP1 inhibitors like this compound holds promise for the development of novel anti-cancer therapies.

References

Fubp1-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator in a variety of cellular processes, including transcription, translation, and RNA splicing.[1] Its dysregulation is increasingly implicated in the pathogenesis of numerous cancers, where it often functions as an oncoprotein. FUBP1 promotes cancer cell proliferation, inhibits apoptosis, and enhances cell migration and invasion, making it a compelling target for therapeutic intervention.[2][3] One such investigational inhibitor is Fubp1-IN-1, which has been identified to interfere with the binding of FUBP1 to its target FUSE sequence with a reported IC50 of 11.0 μM.[2][4]

This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells. It summarizes the current understanding of FUBP1's role in cancer, details its involvement in key signaling pathways, and provides experimental protocols for validating the efficacy of this compound.

A Note on Data Availability: While this compound has been identified as a potent inhibitor of FUBP1, publicly available quantitative data on its specific effects on cancer cell lines is limited. Therefore, this guide presents quantitative data from studies involving the knockdown or overexpression of FUBP1 as a proxy to illustrate the expected biological consequences of FUBP1 inhibition. These data provide a strong rationale for the therapeutic targeting of FUBP1 and a framework for the experimental validation of this compound.

Data Presentation: The Impact of FUBP1 Modulation on Cancer Cell Phenotypes

The following tables summarize quantitative data from studies investigating the effects of FUBP1 knockdown on various cancer cell lines. These findings highlight the potential therapeutic outcomes of FUBP1 inhibition with compounds like this compound.

Cell Line Cancer Type Assay Effect of FUBP1 Knockdown Reference
HCT116Colon CancerCell Proliferation (CCK-8)Decreased proliferation[4]
HCT116Colon CancerColony FormationReduced colony formation ability[4]
786-OClear Cell Renal Cell CarcinomaCell Proliferation (MTS)Decreased proliferation[5]
Caki-1Clear Cell Renal Cell CarcinomaCell Proliferation (MTS)Decreased proliferation[5]
SGC7901Gastric CancerCell ProliferationInhibition of proliferation[6]

Table 1: Effect of FUBP1 Knockdown on Cancer Cell Proliferation

Cell Line Cancer Type Assay Effect of FUBP1 Knockdown Reference
HCT116Colon CancerWound HealingImpaired migration[4]
HCT116Colon CancerTranswell AssayReduced invasion[4]
PaTu8988Pancreatic AdenocarcinomaWound HealingInhibited migration[7]
PaTu8988Pancreatic AdenocarcinomaTranswell AssayDecreased invasion[7]

Table 2: Effect of FUBP1 Knockdown on Cancer Cell Migration and Invasion

Cell Line Cancer Type Assay Effect of FUBP1 Knockdown Reference
HCT116Colon CancerApoptosis AssayEnhanced apoptosis[8]
THP-1Acute Myeloid LeukemiaApoptosis AssayIncreased apoptosis[9]
Hep3BHepatocellular CarcinomaApoptosis AssayIncreased apoptosis sensitivity[10]

Table 3: Effect of FUBP1 Knockdown on Cancer Cell Apoptosis

Signaling Pathways Involving FUBP1

FUBP1 exerts its oncogenic functions by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

FUBP1-c-MYC Regulatory Axis

A primary and well-established function of FUBP1 is the transcriptional activation of the proto-oncogene c-MYC.[3] FUBP1 binds to the FUSE region in the c-MYC promoter, leading to the recruitment of the transcription factor IIH (TFIIH) and subsequent transcriptional activation.[11] Inhibition of FUBP1 is therefore expected to downregulate c-MYC expression and its downstream pro-proliferative and anti-apoptotic effects.

FUBP1_cMYC_Pathway Fubp1_IN_1 This compound FUBP1 FUBP1 Fubp1_IN_1->FUBP1 Inhibits FUSE FUSE (c-MYC Promoter) FUBP1->FUSE Binds to TFIIH TFIIH FUSE->TFIIH Recruits cMYC_Transcription c-MYC Transcription TFIIH->cMYC_Transcription Activates Proliferation Cell Proliferation cMYC_Transcription->Proliferation Apoptosis Apoptosis (Inhibition) cMYC_Transcription->Apoptosis

Caption: FUBP1-c-MYC signaling pathway and the inhibitory action of this compound.

FUBP1 and the Wnt/β-catenin Pathway

Recent studies have revealed a connection between FUBP1 and the Wnt/β-catenin signaling pathway. FUBP1 can directly bind to the promoter of Dishevelled Segment Polarity Protein 1 (DVL1), a key scaffolding protein in the Wnt pathway, and activate its transcription.[1] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes, including c-MYC, NANOG, and SOX2, promoting cancer stemness and metastasis.[1][12]

FUBP1_Wnt_Pathway Fubp1_IN_1 This compound FUBP1 FUBP1 Fubp1_IN_1->FUBP1 Inhibits DVL1_promoter DVL1 Promoter FUBP1->DVL1_promoter Binds & Activates DVL1 DVL1 DVL1_promoter->DVL1 GSK3b GSK-3β DVL1->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (c-MYC, NANOG, SOX2) TCF_LEF->Wnt_Target_Genes Activates Stemness_Metastasis Cancer Stemness & Metastasis Wnt_Target_Genes->Stemness_Metastasis

Caption: FUBP1's role in the Wnt/β-catenin signaling pathway.

FUBP1 and the TGFβ/Smad Pathway

FUBP1 has also been shown to modulate the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway. Knockdown of FUBP1 in pancreatic adenocarcinoma cells leads to a decrease in the phosphorylation of Smad2/3, key downstream effectors of the TGFβ pathway.[13] This suggests that FUBP1 positively regulates TGFβ signaling, which is known to be involved in epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.

FUBP1_TGFb_Pathway Fubp1_IN_1 This compound FUBP1 FUBP1 Fubp1_IN_1->FUBP1 Inhibits TGFb_Receptor TGFβ Receptor Complex FUBP1->TGFb_Receptor Positively Regulates pSmad2_3 p-Smad2/3 TGFb_Receptor->pSmad2_3 Phosphorylates Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT_Genes EMT-related Gene Expression Smad_complex->EMT_Genes Regulates Invasion_Metastasis Invasion & Metastasis EMT_Genes->Invasion_Metastasis

Caption: FUBP1's involvement in the TGFβ/Smad signaling pathway.

Experimental Protocols for this compound Target Validation

The following protocols provide a framework for validating the on-target effects of this compound in cancer cells.

Experimental Workflow

The general workflow for validating this compound involves a series of in vitro assays to assess its impact on cancer cell viability, proliferation, apoptosis, migration, and invasion, followed by mechanistic studies to confirm target engagement and downstream pathway modulation.

Experimental_Workflow cluster_Phase1 Phase 1: Phenotypic Assays cluster_Phase2 Phase 2: Mechanistic Studies Cell_Culture Cancer Cell Line Culture Treatment Treat with This compound (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability Proliferation Proliferation Assay (Colony Formation) Treatment->Proliferation Apoptosis Apoptosis Assay (FACS, Caspase) Treatment->Apoptosis Migration Migration/Invasion Assay (Wound Healing, Transwell) Treatment->Migration Western_Blot Western Blot (FUBP1, c-MYC, p-Smad2/3, β-catenin) Treatment->Western_Blot qPCR RT-qPCR (c-MYC, DVL1) Treatment->qPCR Co_IP Co-Immunoprecipitation (FUBP1 & binding partners) Treatment->Co_IP Viability->Western_Blot Proliferation->Western_Blot Apoptosis->Western_Blot Migration->Western_Blot

Caption: A general experimental workflow for the validation of this compound.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to establish a dose-response curve and IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT or CCK-8 reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM, bracketing the known IC50 of 11.0 µM.[4] Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours for MTT, 1-2 hours for CCK-8).

  • If using MTT, add solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of FUBP1 and its key downstream targets.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FUBP1, anti-c-MYC, anti-p-Smad2/3, anti-β-catenin, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Capture the image and perform densitometric analysis to quantify protein levels relative to the loading control.

Cell Migration Assay (Wound Healing)

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • P200 pipette tip or a wound-healing insert

  • Complete culture medium with and without this compound

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" in the monolayer using a P200 pipette tip or by removing the insert.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., sub-lethal concentrations determined from the viability assay). Include a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure to quantify cell migration.

Cell Invasion Assay (Transwell)

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)

  • Microscope

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the relative invasion as a percentage of the vehicle control.

Conclusion

FUBP1 represents a promising therapeutic target in a range of cancers due to its central role in promoting tumorigenesis. The inhibitor this compound offers a tool to pharmacologically probe the function of FUBP1 and to validate it as a druggable target. The experimental framework provided in this guide, leveraging insights from FUBP1 knockdown studies and established cell biology techniques, will enable researchers to systematically evaluate the efficacy of this compound and other FUBP1 inhibitors. While further research is needed to generate comprehensive quantitative data on this compound, the existing evidence strongly supports the continued investigation of FUBP1 inhibition as a novel anti-cancer strategy.

References

The Impact of Fubp1-IN-1 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in various cellular processes including cell cycle progression and proliferation. Its dysregulation is frequently observed in a multitude of cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Fubp1-IN-1, a small molecule inhibitor of FUBP1, and its impact on the cell cycle. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating FUBP1-targeted cancer therapies.

Introduction to FUBP1 and its Role in the Cell Cycle

FUBP1 is a DNA and RNA binding protein that plays a multifaceted role in gene regulation. It is known to act as a transcriptional activator of the proto-oncogene c-Myc and Cyclin A, both of which are pivotal for cell cycle progression, particularly through the S phase.[1][2][3][4][5] Conversely, FUBP1 can act as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21, a key negative regulator of the cell cycle.[2][5] This dual functionality positions FUBP1 as a critical switch in the cellular machinery governing proliferation.

Given its significant role in promoting cell cycle progression, the inhibition of FUBP1 presents a promising strategy for cancer therapy. This compound is a small molecule inhibitor designed to interfere with the binding of FUBP1 to its target DNA FUSE sequence.[1]

This compound: Mechanism of Action and Efficacy

This compound is a potent inhibitor of FUSE binding protein 1 (FUBP1). Its primary mechanism of action is the disruption of the interaction between FUBP1 and its single-stranded target DNA FUSE sequence.[1] This interference prevents FUBP1 from carrying out its transcriptional regulatory functions.

Key Efficacy Data:

CompoundTargetMechanism of ActionIC50
This compoundFUBP1Interferes with FUBP1 binding to FUSE sequence11.0 μM[1]

Impact of FUBP1 Inhibition on Cell Cycle Progression

Inhibition of FUBP1 is expected to induce cell cycle arrest by modulating the expression of its downstream targets. While specific quantitative data for this compound's effect on cell cycle phase distribution is not yet widely published, studies involving the knockdown of FUBP1 provide valuable insights into the anticipated effects.

Knockdown of FUBP1 in acute myeloid leukemia (AML) cells has been shown to decrease cell cycle activity and reduce the fraction of cells in the S phase.[6][7] Specifically, in THP-1 cells, FUBP1 knockdown resulted in a significant reduction in the percentage of cells undergoing DNA replication.[6] This suggests that inhibition of FUBP1 with this compound would likely lead to an accumulation of cells in the G1 phase and a reduction in the S phase population.

Expected Effects of this compound on Cell Cycle Distribution:

Cell Cycle PhaseExpected Change upon this compound Treatment
G0/G1Increase
SDecrease
G2/MVariable/No significant change

Signaling Pathways and Experimental Workflows

FUBP1 Signaling Pathway

The following diagram illustrates the central role of FUBP1 in regulating key cell cycle proteins. This compound, by inhibiting FUBP1, is expected to reverse these effects, leading to a decrease in pro-proliferative signals and an increase in cell cycle inhibition.

FUBP1_Signaling_Pathway cluster_Inhibition This compound Intervention cluster_FUBP1 FUBP1 Regulation cluster_Downstream Downstream Effectors cluster_CellCycle Cell Cycle Progression Fubp1_IN_1 This compound FUBP1 FUBP1 Fubp1_IN_1->FUBP1 Inhibits c_Myc c-Myc FUBP1->c_Myc Activates Transcription Cyclin_A Cyclin A FUBP1->Cyclin_A Activates Transcription p21 p21 FUBP1->p21 Represses Transcription Cell_Cycle G1/S Transition c_Myc->Cell_Cycle Promotes Cyclin_A->Cell_Cycle Promotes p21->Cell_Cycle Inhibits

FUBP1 Signaling Pathway in Cell Cycle Control
Experimental Workflow for Assessing this compound's Impact

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cell cycle progression.

Experimental_Workflow cluster_Analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Treatment Cell_Harvest 3. Cell Harvesting Treatment->Cell_Harvest Flow_Cytometry 4a. Cell Cycle Analysis (Flow Cytometry) Cell_Harvest->Flow_Cytometry Western_Blot 4b. Protein Expression Analysis (Western Blot) Cell_Harvest->Western_Blot

Workflow for this compound Cell Cycle Analysis

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., THP-1, HCT116) in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.

  • Inhibitor Preparation: Prepare a stock solution of this compound (CAS: 883003-62-1) in DMSO.[1] Further dilutions to the desired final concentrations should be made in the complete culture medium.

  • Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0, 1, 5, 10, 20 μM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins
  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against FUBP1, c-Myc, p21, Cyclin A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Conclusion

This compound represents a promising tool for investigating the role of FUBP1 in cell cycle regulation and as a potential therapeutic agent in cancer. By inhibiting the FUBP1-FUSE interaction, this compound is expected to induce cell cycle arrest, primarily at the G1/S transition, through the modulation of key downstream targets such as c-Myc, p21, and Cyclin A. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the cellular and molecular consequences of FUBP1 inhibition. Future studies focusing on generating comprehensive quantitative data on the effects of this compound across various cancer cell lines will be crucial for advancing its development as a potential anti-cancer therapeutic.

References

Exploring the Role of Fubp1-IN-1 in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator of cellular processes, including proliferation and apoptosis. Its overexpression is implicated in various malignancies, making it an attractive target for therapeutic intervention. Fubp1-IN-1 is a potent inhibitor of FUBP1, interfering with its interaction with the FUSE sequence. This technical guide provides an in-depth exploration of this compound's role in apoptosis, consolidating available data, detailing experimental methodologies, and visualizing the key signaling pathways.

Introduction to FUBP1 and its Role in Apoptosis

FUBP1 is a multi-functional protein that acts as a transcriptional and translational regulator.[1] It is widely recognized as a pro-proliferative and anti-apoptotic factor.[1][2] FUBP1 exerts its anti-apoptotic effects through several mechanisms, primarily by modulating the expression of key apoptosis-related genes.

Notably, FUBP1 is known to be an activator of the proto-oncogene MYC, a master regulator of cell growth and proliferation.[1] Furthermore, FUBP1 can directly bind to the tumor suppressor p53, inhibiting its transcriptional activity and thereby suppressing apoptosis.[1] Studies have also demonstrated that FUBP1 represses the mRNA levels of pro-apoptotic proteins such as NOXA and BIK (BCL2 Interacting Killer).[1][3]

During apoptosis, FUBP1 itself is a target of executioner caspases. It can be cleaved by caspase-3 and -7, suggesting a feedback loop that may amplify the apoptotic signal.[1] Given its central role in preventing programmed cell death in cancer cells, inhibiting FUBP1 function presents a promising strategy for cancer therapy.

This compound: A Potent Inhibitor of FUBP1

This compound is a small molecule inhibitor designed to disrupt the function of FUBP1. It acts by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence.[4] This inhibition is a critical first step in triggering the downstream effects that lead to apoptosis.

Compound Target Mechanism of Action IC50 (FUSE Binding)
This compoundFUBP1Interferes with FUBP1 binding to the FUSE DNA sequence.11.0 μM[4]

Table 1: Biochemical Activity of this compound

The Role of this compound in Apoptosis Induction

By inhibiting FUBP1, this compound is expected to induce apoptosis in cancer cells that are dependent on FUBP1's anti-apoptotic functions. While direct quantitative data for this compound's apoptotic effects are still emerging, studies involving the knockdown of FUBP1 provide strong evidence for the expected outcomes of its inhibition.

Evidence from FUBP1 Knockdown Studies

Genetic knockdown of FUBP1 in various cancer cell lines has consistently demonstrated an increase in apoptosis. For instance, in clear cell renal cell carcinoma (ccRCC) cell lines (786-O and caki-1), FUBP1 knockdown led to a significant increase in the percentage of Annexin V-positive cells and elevated levels of cleaved caspase-3.[1] Similarly, in acute myeloid leukemia (AML) cells, FUBP1 knockdown resulted in increased apoptosis.[2][5]

Cell Line Method Apoptotic Effect Reference
786-O (ccRCC)FUBP1 siRNAIncreased percentage of Annexin V-positive cells[1]
caki-1 (ccRCC)FUBP1 siRNAIncreased percentage of Annexin V-positive cells[1]
THP-1 (AML)FUBP1 shRNASignificantly more apoptotic cells (P = 0.05 and P < 0.0001)[5]
U251 (Glioblastoma)FUBP1 siRNAApoptosis rate increased from 2.68% to 5.84%

Table 2: Apoptotic Effects of FUBP1 Inhibition (Data from Knockdown Studies)

Expected Molecular Consequences of this compound Treatment

Based on the known functions of FUBP1, treatment with this compound is anticipated to:

  • Decrease c-Myc expression: By preventing FUBP1 from binding to the MYC promoter, this compound should lead to the downregulation of c-Myc, a key driver of proliferation and survival.[6][7]

  • Activate p53: Inhibition of FUBP1 would relieve its suppression of p53, allowing this critical tumor suppressor to initiate apoptotic pathways.[1]

  • Increase expression of pro-apoptotic Bcl-2 family members: this compound is expected to upregulate the transcription of pro-apoptotic genes like NOXA and BIK, which are normally repressed by FUBP1.[1][3] This shifts the balance of Bcl-2 family proteins towards apoptosis.

  • Activate Caspases: The culmination of these signaling events is the activation of the caspase cascade, leading to the execution of apoptosis.

Signaling Pathways and Experimental Workflows

FUBP1-Mediated Anti-Apoptotic Signaling Pathway

The following diagram illustrates the central role of FUBP1 in suppressing apoptosis, which is the target of this compound.

FUBP1_Anti_Apoptotic_Pathway cluster_inhibitor Inhibition by this compound FUBP1 FUBP1 MYC c-Myc FUBP1->MYC p53 p53 FUBP1->p53 NOXA_BIK NOXA, BIK (Pro-apoptotic) FUBP1->NOXA_BIK Proliferation Cell Proliferation & Survival MYC->Proliferation Apoptosis Apoptosis p53->Apoptosis NOXA_BIK->Apoptosis Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1

FUBP1's role in suppressing apoptosis.
Experimental Workflow for Assessing this compound Induced Apoptosis

A typical workflow to investigate the pro-apoptotic effects of this compound is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Apoptosis Assays cluster_molecular_analysis Molecular Analysis start Cancer Cell Lines treatment Treat with this compound (Dose-response & Time-course) start->treatment annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v caspase Caspase-Glo 3/7 Assay treatment->caspase western Western Blot (Bax, Bcl-2, c-Myc, p53) treatment->western qpcr qPCR (NOXA, BIK mRNA) treatment->qpcr end Data Analysis & Interpretation annexin_v->end Quantify Apoptotic Cells caspase->end Measure Caspase Activity western->end Analyze Protein Expression qpcr->end Analyze Gene Expression

Workflow for studying this compound's role in apoptosis.

Detailed Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described above.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the protein levels of key apoptotic regulators.

Procedure:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, c-Myc, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Pro-Apoptotic Gene Expression

qPCR is used to measure the changes in mRNA levels of FUBP1 target genes involved in apoptosis.

Procedure:

  • RNA Extraction: Extract total RNA from this compound treated and control cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes with primers specific for NOXA, BIK, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound represents a promising therapeutic agent by targeting the anti-apoptotic functions of FUBP1. The methodologies and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and understand the role of this compound in inducing apoptosis. Further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential.

References

Fubp1-IN-1: An In-Depth Technical Guide for Studying the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fubp1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (Fubp1), and its application in studying the DNA damage response (DDR). This document details the core functions of Fubp1 in maintaining genomic stability, the mechanism of action of this compound, and experimental protocols for investigating its effects on key DNA damage signaling pathways.

Introduction to Fubp1 and its Role in DNA Damage Response

Far Upstream Element (FUSE) Binding Protein 1 (Fubp1) is a DNA and RNA binding protein that plays a crucial role in regulating gene expression, including the proto-oncogene c-myc.[1] Emerging evidence suggests that Fubp1 is also involved in the DNA damage response, contributing to the maintenance of genomic stability. Knockdown of Fubp1 has been shown to lead to elevated levels of DNA damage, indicating its participation in DNA repair processes.[2] Fubp1's function is multifaceted, encompassing transcriptional regulation, and it has been identified as a pro-proliferative and anti-apoptotic factor.[2]

This compound: A Potent Inhibitor of Fubp1

This compound is a small molecule inhibitor that potently targets Fubp1. It functions by interfering with the binding of Fubp1 to its single-stranded target DNA FUSE sequence.[3] This inhibition disrupts the normal function of Fubp1, making this compound a valuable tool for elucidating the specific roles of Fubp1 in cellular processes, particularly the DNA damage response.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 11.0 μM[3]

Signaling Pathways

Hypothesized Fubp1-ATR/CHK1 Signaling Pathway

While direct experimental evidence detailing the interaction between this compound and the ATR/CHK1 pathway is still emerging, a hypothesized pathway can be proposed based on the known roles of Fubp1 in DNA repair and the canonical ATR/CHK1 signaling cascade. In response to DNA damage, such as single-strand breaks or replication stress, ATR is activated and subsequently phosphorylates its downstream effector, CHK1.[4] Activated CHK1 then orchestrates cell cycle arrest and promotes DNA repair. Given that Fubp1 knockdown increases DNA damage, it is plausible that Fubp1 acts upstream of or in concert with the ATR/CHK1 pathway to facilitate DNA repair. Inhibition of Fubp1 by this compound would therefore be expected to impair this process, leading to an accumulation of DNA damage and potentially sensitizing cells to DNA damaging agents.

Fubp1_ATR_CHK1_Pathway cluster_0 DNA Damage cluster_1 ATR/CHK1 Pathway cluster_2 Fubp1 Involvement DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 p-CHK1 (active) ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Fubp1 Fubp1 Fubp1->DNARepair facilitates Fubp1_IN_1 This compound Fubp1_IN_1->Fubp1 inhibits

Hypothesized Fubp1-ATR/CHK1 signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effect of this compound on the DNA damage response.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: 1. Vehicle Control 2. This compound 3. DNA Damaging Agent 4. This compound + DNA Damaging Agent start->treatment western Western Blot (p-CHK1, γH2AX) treatment->western if Immunofluorescence (γH2AX foci) treatment->if viability Cell Viability Assay (e.g., MTS, CCK-8) treatment->viability analysis Data Analysis and Interpretation western->analysis if->analysis viability->analysis

General experimental workflow for studying this compound.

Experimental Protocols

The following protocols are adapted for the use of this compound to study the DNA damage response. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for Phosphorylated CHK1 (p-CHK1) and γH2AX

This protocol details the detection of p-CHK1 and γH2AX protein levels by Western blot following treatment with this compound.

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., Hydroxyurea, UV radiation)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 1, 5, 10, 20 μM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

    • For combination treatments, pre-treat with this compound for a specific duration (e.g., 1-2 hours) before adding a DNA damaging agent for the indicated time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control.

Immunofluorescence for γH2AX Foci

This protocol describes the visualization of γH2AX foci, a marker of DNA double-strand breaks, using immunofluorescence microscopy.[5][6][7]

Materials:

  • Cells of interest

  • Glass coverslips

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., Ionizing radiation, Etoposide)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with this compound and/or a DNA damaging agent as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[6]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[7]

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking solution for 1 hour at room temperature.[6]

    • Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate the cells with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS in the dark.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes at room temperature in the dark.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on cell viability, alone or in combination with a DNA damaging agent, using a colorimetric assay such as MTS or CCK-8.[8][9]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound (dissolved in DMSO)

  • DNA damaging agent

  • MTS or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound, the DNA damaging agent, or a combination of both. Include vehicle-treated and untreated controls.

    • Incubate for the desired period (e.g., 48-72 hours).

  • Assay:

    • Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curves and determine the IC50 values where applicable.

Conclusion

This compound is a valuable chemical probe for investigating the role of Fubp1 in the DNA damage response. By inhibiting Fubp1 function, researchers can explore its impact on critical signaling pathways, such as the ATR/CHK1 cascade, and assess its potential as a therapeutic target in cancer and other diseases characterized by genomic instability. The protocols provided in this guide offer a framework for conducting these investigations, with the understanding that optimization for specific experimental systems is essential for generating robust and reliable data.

References

Methodological & Application

Application Notes and Protocols for Fubp1-IN-1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in various cellular processes including proliferation, apoptosis, and differentiation.[1][2] It primarily functions by binding to the single-stranded FUSE DNA sequence in the promoter region of the c-Myc proto-oncogene, thereby activating its transcription.[1][2] Dysregulation of FUBP1 has been linked to several types of cancer, making it an attractive target for therapeutic intervention. Fubp1-IN-1 is an inhibitor of FUBP1 that disrupts its interaction with the FUSE DNA sequence. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

FUBP1 Signaling Pathways

FUBP1 is a multifaceted protein involved in several key signaling pathways that regulate cell fate and behavior. Its best-characterized role is in the transcriptional regulation of c-Myc. FUBP1 binds to the FUSE element in the c-Myc promoter and recruits the general transcription factor TFIIH, enhancing its helicase activity and promoting transcriptional elongation.[3] This activity is counter-regulated by the FBP Interacting Repressor (FIR), which can bind to FUBP1 and repress c-Myc transcription.[1]

Beyond c-Myc, FUBP1 has been shown to influence other major signaling cascades. In colorectal cancer, FUBP1 can activate the Wnt/β-catenin signaling pathway by directly binding to the promoter of Dishevelled-1 (DVL1), a key component of the Wnt pathway.[4][5] This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation and stemness, including c-Myc itself.[4][5] Furthermore, FUBP1 has been implicated in the TGFβ/Smad signaling pathway, where it can promote epithelial-mesenchymal transition (EMT) in pancreatic adenocarcinoma.[6]

FUBP1_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL1 DVL1 Frizzled->DVL1 Destruction_Complex Destruction_Complex DVL1->Destruction_Complex inhibits DVL1_mRNA DVL1_mRNA DVL1_mRNA->DVL1 beta_catenin_cyto beta_catenin_cyto Destruction_Complex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degradation beta_catenin_nuc beta_catenin_nuc beta_catenin_cyto->beta_catenin_nuc translocates to nucleus TGFb TGFb TGFbR TGFbR TGFb->TGFbR Smad2_3 Smad2_3 TGFbR->Smad2_3 phosphorylates pSmad2_3 pSmad2_3 Smad2_3->pSmad2_3 Smad4 Smad4 pSmad2_3->Smad4 complexes with EMT_Genes EMT_Genes Smad4->EMT_Genes activates transcription FUBP1 FUBP1 cMyc_Protein cMyc_Protein Wnt_Target_Genes Wnt_Target_Genes

Quantitative Data Summary

CompoundAssay TypeTargetIC50 (μM)Reference
This compound FUBP1-FUSE DNA Binding AssayFUBP111.0MedChemExpress

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for FUBP1-FUSE Interaction

This protocol is designed to qualitatively and semi-quantitatively assess the binding of FUBP1 to a FUSE DNA probe and the inhibitory effect of this compound.

Materials:

  • Recombinant human FUBP1 protein

  • This compound

  • FUSE DNA oligonucleotide probe (e.g., 5'-biotinylated) and its unlabeled competitor

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • 6% non-denaturing polyacrylamide gel

  • TBE buffer (Tris/Borate/EDTA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Gel imaging system

Procedure:

  • Probe Preparation: Anneal complementary single-stranded FUSE oligonucleotides, one of which is biotinylated at the 5' end.

  • Binding Reactions:

    • Set up binding reactions in a total volume of 20 µL.

    • To each tube, add binding buffer, poly(dI-dC) (a non-specific competitor DNA), and the biotinylated FUSE probe.

    • Add increasing concentrations of recombinant FUBP1 protein to designated tubes.

    • For inhibition assays, pre-incubate FUBP1 with varying concentrations of this compound for 15-30 minutes at room temperature before adding the probe.

    • For competition assays, add an excess of unlabeled FUSE probe to a control reaction.

    • Incubate all reactions for 20-30 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a 6% non-denaturing polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100V) at 4°C until the loading dye has migrated sufficiently.

  • Transfer and Detection:

    • Transfer the DNA from the gel to a positively charged nylon membrane.

    • Crosslink the DNA to the membrane using UV light.

    • Block the membrane and then incubate with streptavidin-HRP conjugate.

    • Wash the membrane and apply a chemiluminescent substrate.

    • Visualize the bands using a gel imaging system.

Expected Results:

  • A shifted band will be observed in lanes containing FUBP1 and the biotinylated probe, indicating the formation of a FUBP1-FUSE complex.

  • The intensity of the shifted band will decrease with increasing concentrations of this compound.

  • The shifted band will be diminished or absent in the presence of an excess of unlabeled competitor probe.

Protocol 2: Fluorescence Polarization (FP) Assay for High-Throughput Screening of FUBP1 Inhibitors

This high-throughput assay quantitatively measures the binding of FUBP1 to a fluorescently labeled FUSE probe and is suitable for inhibitor screening and IC50 determination.

Materials:

  • Recombinant human FUBP1 protein

  • This compound and other test compounds

  • Fluorescently labeled FUSE DNA oligonucleotide probe (e.g., 5'-FAM labeled)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 384-well black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent FUSE probe.

    • Titrate FUBP1 protein against the fixed concentration of the fluorescent probe to determine the Kd and the protein concentration that gives a suitable assay window.

  • Inhibitor Screening:

    • Dispense the assay buffer into the wells of a 384-well plate.

    • Add this compound or other test compounds at various concentrations.

    • Add the FUBP1 protein and incubate for 15-30 minutes at room temperature.

    • Add the fluorescent FUSE probe to initiate the binding reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FUBP1_Inhibitor_Assay_Workflow

References

Application Notes and Protocols for Fubp1-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA- and RNA-binding protein that acts as a master regulator of gene expression, influencing transcription, splicing, and translation.[1][2] A key target of FUBP1 is the proto-oncogene c-Myc, where FUBP1 binds to the FUSE sequence in the c-Myc promoter to activate its transcription.[2][3] Dysregulation of FUBP1 has been implicated in various cancers, where it often promotes cell proliferation and inhibits apoptosis.[4][5]

Fubp1-IN-1 is a potent small molecule inhibitor of FUBP1. It functions by interfering with the binding of FUBP1 to its target FUSE DNA sequence.[1] This inhibitory action makes this compound a valuable tool for studying the cellular functions of FUBP1 and as a potential therapeutic agent in cancers where FUBP1 activity is upregulated. These application notes provide a comprehensive guide for the use of this compound in a cell culture setting.

Mechanism of Action

This compound directly targets the FUBP1 protein, preventing its association with the single-stranded FUSE DNA sequence. This disruption of the FUBP1-FUSE interaction leads to the downregulation of FUBP1 target genes, most notably c-Myc. The subsequent decrease in c-Myc levels is expected to inhibit cell proliferation, induce apoptosis, and impede cell migration in cancer cells that are dependent on the FUBP1/c-Myc axis.

Fubp1_IN_1 This compound FUBP1 FUBP1 Fubp1_IN_1->FUBP1 Inhibits FUSE FUSE (c-Myc Promoter) FUBP1->FUSE Binds to cMyc_Transcription c-Myc Transcription FUSE->cMyc_Transcription Activates Cell_Proliferation Cell Proliferation cMyc_Transcription->Cell_Proliferation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers should note that the optimal concentration and treatment duration are highly dependent on the cell line and the specific assay being performed. Initial dose-response and time-course experiments are strongly recommended.

ParameterValueReference
IC50 (FUBP1 binding) 11.0 μM[1]
Recommended Starting Concentration Range for Cell-Based Assays 1 - 25 µMEmpirical
Typical Treatment Duration 24 - 72 hoursEmpirical

Experimental Protocols

Reconstitution and Storage of this compound

Proper handling and storage of this compound are crucial for maintaining its activity.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 357.4 g/mol ), add 279.8 µL of DMSO to achieve a 10 mM stock solution.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.[1] For short-term use, a working solution can be stored at 4°C for up to a week.

General Cell Culture Treatment Protocol

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells Add_Inhibitor Add Inhibitor to Cells Seed_Cells->Add_Inhibitor Prepare_Inhibitor Prepare this compound Working Dilutions Prepare_Inhibitor->Add_Inhibitor Incubate Incubate (24-72h) Add_Inhibitor->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Assay Perform Downstream Assays Harvest_Cells->Downstream_Assay

References

Application Notes and Protocols for Fubp1-IN-1 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in numerous cellular processes including proliferation, apoptosis, and cell migration. Its overexpression is observed in a variety of cancers, making it a compelling target for therapeutic intervention. Fubp1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target DNA sequence, the FUSE. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in mouse xenograft models, based on available preclinical data for FUBP1 inhibitors.

Mechanism of Action

FUBP1 primarily functions as a transcription factor, most notably activating the expression of the proto-oncogene MYC. It binds to the single-stranded FUSE region upstream of the MYC promoter, recruiting the transcription factor IIH (TFIIH) and initiating transcription. By inhibiting the FUBP1-FUSE interaction, this compound is designed to downregulate MYC expression, thereby impeding tumor cell proliferation and survival. FUBP1 is also known to be involved in other signaling pathways, including the TGFβ/Smad and Wnt/β-catenin pathways.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not yet extensively published, the following tables summarize data from preclinical studies using other FUBP1 inhibitors in mouse xenograft models. This information can serve as a valuable reference for designing initial studies with this compound.

ParameterDetailsReference
Inhibitor Irinotecan (pro-drug of SN-38, a known FUBP1 inhibitor)[1]
Cancer Model Hepatocellular Carcinoma (Hep3B or HepG2 cells)[1]
Mouse Strain Not specified[1]
Administration Route Intraperitoneal (i.p.) or via transarterial chemoembolization (TACE)[1]
Dosage and Schedule Not specified in the abstract, but used in combination with mitomycin c.[1]
Therapeutic Effect Significantly prolonged tumor-free survival, especially in combination with mitomycin c.[1]
ParameterDetailsReference
Inhibitor Irinotecan[2]
Cancer Model Acute Myeloid Leukemia (AML)[2]
Mouse Strain Not specified[2]
Administration Route Not specified[2]
Dosage and Schedule Not specified, but used alone or in combination with cytarabine.[2]
Therapeutic Effect Significantly prolonged survival.[2]

Experimental Protocols

I. Formulation of this compound for In Vivo Administration

Objective: To prepare this compound for intraperitoneal injection in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

  • For a final injection volume of 100 µL per mouse, calculate the required amount of stock solution and corn oil. For a desired dose of 10 mg/kg in a 20g mouse (0.2 mg), you would need 20 µL of the 10 mg/mL stock solution.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add the appropriate volume of corn oil to reach the final desired concentration and injection volume. For the example above, add 80 µL of corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh on each day of dosing.

II. Establishment of a Subcutaneous Xenograft Model

Objective: To establish solid tumors in mice using a human cancer cell line.

Materials:

  • Human cancer cell line known to overexpress FUBP1 (e.g., HepG2, HCT116)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: Volume = (Length x Width^2) / 2.

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm^3).

III. In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • Tumor-bearing mice

  • Prepared this compound formulation

  • Vehicle control (e.g., 10% DMSO in corn oil)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., via intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle control following the same schedule.

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Record the body weight of the mice at each tumor measurement to assess toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice according to IACUC guidelines.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.

Visualizations

FUBP1 Signaling Pathways

FUBP1_Signaling cluster_nucleus Nucleus cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGFβ/Smad Pathway cluster_cytoplasm Cytoplasm FUBP1 FUBP1 FUSE FUSE FUBP1->FUSE binds TFIIH TFIIH FUBP1->TFIIH recruits DVL1 DVL1 Promoter FUBP1->DVL1 binds Smad2_3 p-Smad2/3 FUBP1->Smad2_3 upregulates TGFb1 TGFβ1 FUBP1->TGFb1 upregulates MYC_Gene MYC Gene FUSE->MYC_Gene activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA TFIIH->MYC_Gene initiates transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation beta_catenin β-catenin DVL1->beta_catenin activates Proliferation Cell Proliferation MYC_Protein->Proliferation Apoptosis Apoptosis Inhibition MYC_Protein->Apoptosis Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 inhibits

Caption: FUBP1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (FUBP1 Overexpressing) start->cell_culture xenograft 2. Subcutaneous Injection into Immunocompromised Mice cell_culture->xenograft tumor_growth 3. Monitor Tumor Growth xenograft->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Administer this compound or Vehicle Control randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Euthanize and Excise Tumors monitoring->endpoint analysis 8. Downstream Analysis (IHC, Western Blot, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for a mouse xenograft efficacy study of this compound.

References

Application Notes and Protocols for Fubp1-IN-1 in Studying Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted protein that plays a critical role in the regulation of gene expression through its interaction with single-stranded DNA and RNA.[1] FUBP1 is a known activator of the proto-oncogene MYC and a repressor of the cell cycle inhibitor p21, positioning it as a key player in cell proliferation, apoptosis, and migration.[1][2] Aberrant overexpression of FUBP1 has been observed in numerous cancers, including hepatocellular carcinoma, making it a compelling target for therapeutic intervention.[3] Fubp1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target FUSE DNA sequence, offering a valuable tool for studying the biological functions of FUBP1 and for potential drug development.[4]

This compound: A Potent Inhibitor of the FUBP1-DNA Interaction

This compound, a pyrazolo[1,5a]pyrimidine derivative, was identified through medium-throughput screening as an inhibitor of the FUBP1-FUSE interaction.[3] It serves as a crucial chemical probe to investigate the cellular pathways regulated by FUBP1 and to validate FUBP1 as a therapeutic target.

Quantitative Data for this compound
ParameterValueAssayReference
IC50 11.0 µMAlphaScreen[3][4]

Key Experiments and Protocols

To facilitate the study of FUBP1-DNA interactions using this compound, detailed protocols for relevant biochemical and cellular assays are provided below.

Protocol 1: AlphaScreen Assay for FUBP1-DNA Interaction

This protocol describes a high-throughput method to quantify the inhibitory effect of this compound on the interaction between FUBP1 protein and a biotinylated FUSE DNA sequence derived from the p21 promoter.

Materials:

  • Recombinant human FUBP1 protein

  • Biotinylated single-stranded FUSE p21 DNA oligonucleotide

  • This compound

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Protein A-conjugated Acceptor beads (PerkinElmer)

  • Anti-FUBP1 antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white microplates

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a mixture of anti-FUBP1 antibody and Protein A-Acceptor beads in assay buffer and incubate for 1 hour at room temperature.

    • Prepare a solution of recombinant FUBP1 protein in assay buffer.

    • Prepare a solution of biotinylated FUSE p21 DNA in assay buffer.

  • Assay Protocol:

    • Add this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the pre-incubated FUBP1/antibody/Acceptor bead mix to the wells.

    • Add the biotinylated FUSE p21 DNA to the wells.

    • Add Streptavidin-Donor beads to all wells.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on a compatible microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is designed to qualitatively assess the inhibition of FUBP1 binding to a radiolabeled or fluorescently labeled FUSE p21 DNA probe by this compound.

FUSE p21 DNA Sequence: A GT-rich 50-nucleotide sequence identified as essential for FUBP1 binding in the human p21 promoter can be used.[1] A specific oligonucleotide sequence should be designed based on this region.

Materials:

  • Recombinant human FUBP1 protein

  • This compound

  • FUSE p21 DNA oligonucleotide (labeled with 32P or a fluorescent dye)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC)

  • Native polyacrylamide gel

  • TBE buffer

  • Loading dye

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine recombinant FUBP1 protein, binding buffer, and poly(dI-dC).

    • Add this compound at various concentrations or vehicle (DMSO).

    • Incubate for 15 minutes at room temperature.

    • Add the labeled FUSE p21 DNA probe and incubate for another 20-30 minutes at room temperature.

  • Electrophoresis:

    • Add loading dye to the binding reactions.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front has migrated an adequate distance.

  • Detection:

    • Dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen.

    • Image the gel using a phosphorimager or a fluorescence gel scanner.

Expected Results:

  • A shifted band corresponding to the FUBP1-DNA complex will be observed in the absence of the inhibitor.

  • The intensity of the shifted band will decrease with increasing concentrations of this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for assessing the target engagement of this compound with endogenous FUBP1 in intact cells.

Materials:

  • Hepatocellular carcinoma cell line (e.g., Hep3B)

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Protease inhibitor cocktail

  • Thermal cycler

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-FUBP1 antibody

  • Loading control antibody (e.g., anti-GAPDH)

Procedure:

  • Cell Treatment:

    • Seed Hep3B cells and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration or vehicle (DMSO) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-FUBP1 antibody.

    • Probe for a loading control to normalize the data.

Data Analysis:

  • Quantify the band intensities for FUBP1 at each temperature for both treated and untreated samples.

  • Plot the percentage of soluble FUBP1 against the temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 4: Cellular Proliferation and Viability Assay

This protocol describes how to evaluate the effect of this compound on the proliferation and viability of cancer cells, such as the hepatocellular carcinoma cell line Hep3B.

Materials:

  • Hep3B cells

  • This compound

  • Doxorubicin (B1662922) (as a positive control for apoptosis induction)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Hep3B cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or vehicle (DMSO).

    • Include wells with a known cytotoxic agent like doxorubicin as a positive control.[5][6][7]

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required.

    • Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value for cell growth inhibition.

Visualizations

FUBP1_Signaling_Pathway FUBP1 Signaling Pathways cluster_nucleus Nucleus FUBP1 FUBP1 FUSE_MYC FUSE (c-Myc Promoter) FUBP1->FUSE_MYC binds TFIIH TFIIH FUBP1->TFIIH recruits FUSE_p21 FUSE (p21 Promoter) FUBP1->FUSE_p21 binds pSmad2_3 p-Smad2/3 FUBP1->pSmad2_3 upregulates cMYC c-Myc FUSE_MYC->cMYC activates transcription Proliferation Cell Proliferation cMYC->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis cMYC->Apoptosis_Inhibition TFIIH->cMYC enhances transcription p21 p21 FUSE_p21->p21 represses transcription CellCycle_Arrest Cell Cycle Arrest p21->CellCycle_Arrest TGFb_R TGF-β Receptor Smad2_3 Smad2/3 EMT Epithelial-Mesenchymal Transition (EMT) pSmad2_3->EMT Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 inhibits binding to FUSE

Caption: FUBP1 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen Assay IC50 Determine IC50 AlphaScreen->IC50 EMSA EMSA Qualitative_Inhibition Qualitative Inhibition EMSA->Qualitative_Inhibition CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Proliferation_Assay Proliferation/Viability Assay Cellular_Efficacy Evaluate Cellular Efficacy Proliferation_Assay->Cellular_Efficacy Fubp1_IN_1 This compound Fubp1_IN_1->AlphaScreen Fubp1_IN_1->EMSA Fubp1_IN_1->CETSA Fubp1_IN_1->Proliferation_Assay

Caption: Workflow for characterizing this compound using biochemical and cellular assays.

References

Techniques for Measuring Fubp1-IN-1 Cellular Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fubp1-IN-1 is a small molecule inhibitor that targets the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a key regulator of gene transcription, notably controlling the expression of the proto-oncogene c-Myc and the cell cycle inhibitor p21. By interfering with the binding of FUBP1 to its target DNA sequences, this compound presents a promising avenue for therapeutic intervention in diseases characterized by aberrant FUBP1 activity, such as various cancers. Understanding the extent to which this compound penetrates the cell membrane and reaches its intracellular target is critical for evaluating its potency and optimizing its therapeutic efficacy.

These application notes provide detailed protocols for quantifying the cellular uptake of this compound using common and advanced laboratory techniques. The described methods will enable researchers to assess the intracellular concentration of the inhibitor, confirm its engagement with the FUBP1 protein, and visualize its subcellular localization.

This compound: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the design of cellular uptake studies.

PropertyValue
Molecular Formula C₁₉H₁₄F₃N₃O₂S
Molecular Weight 405.39 g/mol
CAS Number 883003-62-1
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO

FUBP1 Signaling Pathway

FUBP1 is a multifaceted protein that primarily functions in the nucleus to regulate gene expression. It binds to single-stranded FUSE DNA sequences to either activate or repress transcription. A primary target of FUBP1 is the c-Myc gene, a potent proto-oncogene. FUBP1, in conjunction with the general transcription factor TFIIH, promotes c-Myc transcription. This activity is counter-regulated by the FUBP-interacting repressor (FIR), which can displace FUBP1 and inhibit transcription. Furthermore, FUBP1 has been shown to repress the transcription of the cell cycle inhibitor p21. Beyond its role in c-Myc and p21 regulation, FUBP1 is also implicated in other signaling pathways, including the TGF-β/Smad pathway and in cooperation with RUNX1 to regulate the expression of c-KIT.

FUBP1_Signaling_Pathway FUBP1 Signaling Pathways cluster_nucleus Nucleus cluster_membrane Cell Membrane FUBP1 FUBP1 FUSE FUSE FUBP1->FUSE binds cKIT_gene c-KIT Gene FUBP1->cKIT_gene co-activates TFIIH TFIIH FUBP1->TFIIH recruits RUNX1 RUNX1 FUBP1->RUNX1 cooperates with cMyc_gene c-Myc Gene FUSE->cMyc_gene activates p21_gene p21 Gene FUSE->p21_gene represses TFIIH->cMyc_gene activates transcription FIR FIR FIR->FUBP1 displaces FIR->cMyc_gene inhibits transcription RUNX1->cKIT_gene activates Smad Smad complex Smad->FUBP1 interacts with TGFb_R TGF-β Receptor TGFb_R->Smad activates TGFb TGF-β TGFb->TGFb_R Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 inhibits binding to FUSE

A diagram illustrating the key signaling pathways involving FUBP1.

Experimental Protocols for Measuring this compound Cellular Uptake

The following protocols describe three distinct methods to quantify and visualize the cellular uptake of this compound.

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a robust method for the quantitative analysis of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification A 1. Cell Seeding B 2. Treatment with this compound A->B C 3. Cell Harvesting & Washing B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Protein Precipitation & Supernatant Collection D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Quantification F->G

Workflow for quantifying intracellular this compound using LC-MS/MS.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to express FUBP1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Acetonitrile (B52724) with 0.1% formic acid

  • Internal standard (a structurally similar compound not present in the cells)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvesting.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular inhibitor.

    • Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS. Count the cells using a hemocytometer.

  • Cell Lysis and Protein Quantification:

    • Centrifuge the remaining cell suspension and discard the supernatant.

    • Lyse the cell pellet in a known volume of cell lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Sample Preparation for LC-MS/MS:

    • To a known volume of cell lysate, add the internal standard.

    • Precipitate the proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method optimized for the detection of this compound and the internal standard.

  • Data Analysis:

    • Quantify the amount of this compound in each sample by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared in a similar matrix.

    • Express the intracellular concentration as pmol of this compound per million cells or per mg of total protein.

Hypothetical Quantitative Data:

Treatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (pmol/10⁶ cells)
165.2 ± 0.8
10648.5 ± 6.2
506210.3 ± 25.1
10225.1 ± 3.5
101265.7 ± 8.9
102472.3 ± 9.8
Protocol 2: Visualization of this compound Subcellular Localization using a Clickable Analog

This protocol utilizes a chemically modified version of this compound containing a "clickable" functional group (e.g., an alkyne) to visualize its uptake and subcellular distribution via fluorescence microscopy.

Click_Chemistry_Workflow Click Chemistry Workflow for this compound Visualization A 1. Synthesize Alkyne-Fubp1-IN-1 B 2. Treat Cells with Alkyne-Fubp1-IN-1 A->B C 3. Fix and Permeabilize Cells B->C D 4. Click Reaction with Azide-Fluorophore C->D E 5. Counterstain Nuclei (DAPI) D->E F 6. Fluorescence Microscopy Imaging E->F G 7. Image Analysis F->G

Workflow for visualizing intracellular this compound using click chemistry.

Materials:

  • Alkyne-modified this compound (synthesized in-house or commercially sourced)

  • Cell line of interest cultured on glass coverslips

  • Complete cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Click chemistry reaction cocktail (e.g., copper(II) sulfate, a copper ligand like TBTA, a reducing agent like sodium ascorbate, and an azide-conjugated fluorophore like Alexa Fluor 488-azide)

  • DAPI solution for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the alkyne-modified this compound at the desired concentration and for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

    • Analyze the images to determine the subcellular localization of this compound (e.g., cytoplasm, nucleus).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that this compound directly binds to and stabilizes FUBP1 within the complex cellular environment.

CETSA_Workflow CETSA Workflow for this compound Target Engagement A 1. Treat Cells with this compound B 2. Heat Treatment A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Precipitated Proteins C->D E 5. Western Blot for FUBP1 D->E F 6. Data Analysis E->F

Workflow for confirming this compound target engagement using CETSA.

Materials:

  • Cell line expressing FUBP1

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Anti-FUBP1 antibody

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-FUBP1 antibody.

  • Data Analysis:

    • Quantify the band intensities for FUBP1 at each temperature for both the treated and untreated samples.

    • Plot the percentage of soluble FUBP1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of FUBP1 and confirms target engagement.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the cellular uptake and target engagement of this compound. By employing these methods, researchers can gain crucial insights into the pharmacological properties of this inhibitor, which is essential for its continued development as a potential therapeutic agent. The quantitative data derived from these experiments will be invaluable for establishing structure-activity relationships, optimizing dosing regimens, and ultimately advancing our understanding of FUBP1-targeted therapies.

Application Notes and Protocols for Fubp1-IN-1 Administration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fubp1-IN-1 is a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a DNA- and RNA-binding protein that plays a critical role in regulating the transcription of several important genes, most notably the proto-oncogene c-MYC. By binding to the FUSE region of the c-MYC promoter, FUBP1 acts as a transcriptional activator. Dysregulation of FUBP1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, has been identified as an inhibitor of the FUBP1-FUSE interaction, leading to reduced c-MYC expression and subsequent anti-proliferative effects in cancer cells.

These application notes provide a detailed, representative protocol for the in vivo administration of this compound in a preclinical cancer model, based on available data and common practices for similar small molecule inhibitors. It also includes a summary of its biochemical activity and a diagram of the relevant signaling pathway.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below. Please note that the in vivo dosage is a proposed starting point and will likely require optimization for specific animal models and cancer types.

ParameterValueReference
Mechanism of Action Inhibits the interaction between FUBP1 and its target FUSE DNA sequence.[1]
In Vitro IC50 11.0 µM (inhibition of FUBP1-FUSE binding)[1]
Proposed Starting Dosage (mouse) 25-50 mg/kg
Proposed Administration Route Intraperitoneal (i.p.) or Oral gavage (p.o.)
Vehicle Formulation 1 10% DMSO + 90% Corn Oil[2]
Vehicle Formulation 2 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS

FUBP1-c-MYC Signaling Pathway

FUBP1 is a key transcriptional activator of the c-MYC proto-oncogene. The following diagram illustrates this signaling pathway.

FUBP1_cMYC_Pathway FUBP1 FUBP1 FUSE FUSE (Far Upstream Element) FUBP1->FUSE binds to cMYC_Gene c-MYC Gene FUSE->cMYC_Gene activates transcription of cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Cell_Proliferation Cell Proliferation & Tumor Growth cMYC_Protein->Cell_Proliferation promotes Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 inhibits InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle or this compound) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Daily or Every Other Day Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Application Notes and Protocols for Studying Oncogenic Signaling Using Fubp1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA and RNA binding protein that plays a multifaceted role in gene expression.[1] It is recognized as a key regulator of the proto-oncogene c-Myc, a critical driver in many human cancers.[1][2][3] FUBP1 binds to the FUSE sequence in the c-Myc promoter, activating its transcription and subsequently promoting cell proliferation and inhibiting apoptosis.[1][4] Due to its frequent overexpression in various malignancies, including hepatocellular carcinoma, colorectal cancer, and breast cancer, FUBP1 has emerged as a promising target for novel cancer therapies.[4][5]

Fubp1-IN-1 is a potent, small-molecule inhibitor of FUBP1. It disrupts the interaction between FUBP1 and its target FUSE DNA sequence, thereby inhibiting FUBP1's regulatory function.[5][6][7] These application notes provide detailed protocols for utilizing this compound to investigate FUBP1-mediated oncogenic signaling pathways in cancer cell lines.

Mechanism of Action

This compound is a pyrazolo[1,5a]pyrimidine-based compound that directly interferes with the binding of FUBP1 to the FUSE sequence.[5][6] This inhibition leads to the downregulation of FUBP1 target genes, most notably c-Myc. The reduction in c-Myc levels subsequently affects downstream cellular processes, including cell cycle progression and apoptosis, ultimately leading to decreased cancer cell proliferation and survival.[5][8]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (FUBP1/FUSE binding inhibition)11.0 µM[5][6][7]

Signaling Pathway Diagram

FUBP1_Signaling_Pathway Fubp1_IN_1 This compound FUBP1 FUBP1 Fubp1_IN_1->FUBP1 Inhibits FUSE FUSE (c-Myc Promoter) FUBP1->FUSE Binds to cMyc c-Myc Transcription FUSE->cMyc Activates Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibits Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Leads to Apoptosis->Tumor_Growth Suppresses Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Western Western Blot Analysis (c-Myc, Apoptosis Markers) Treatment->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Western->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on this compound Effect on Oncogenic Signaling DataAnalysis->Conclusion

References

Troubleshooting & Optimization

Optimizing Fubp1-IN-1 Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Fubp1-IN-1 in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a DNA- and RNA-binding protein that plays a crucial role in regulating gene expression.[1] A primary and well-documented function of FUBP1 is the activation of c-MYC transcription by binding to the FUSE sequence in the c-MYC promoter.[1][2] this compound disrupts this interaction, thereby inhibiting the transcriptional activity of FUBP1.[3] It has a reported half-maximal inhibitory concentration (IC50) of 11.0 μM in biochemical assays.[3][4]

Q2: What are the expected cellular effects of this compound treatment?

Based on the known functions of FUBP1, inhibition by this compound is expected to lead to:

  • Decreased c-MYC expression: As a direct consequence of inhibiting FUBP1's transcriptional activation of the c-MYC gene.[1]

  • Reduced cell proliferation: c-MYC is a potent driver of cell proliferation, so its downregulation should slow down cell growth.[5]

  • Cell cycle arrest: FUBP1 has been shown to influence cell cycle progression, and its inhibition may lead to arrest, often at the G1/S transition.[6]

  • Induction of apoptosis: By downregulating anti-apoptotic genes and potentially upregulating pro-apoptotic genes, FUBP1 inhibition can lead to programmed cell death.[5]

Studies involving the knockdown of FUBP1 in various cancer cell lines have demonstrated these effects, providing a strong rationale for the expected outcomes of this compound treatment.[5][7]

Q3: What is a good starting concentration range for this compound in a cell-based assay?

Given the biochemical IC50 of 11.0 μM, a good starting point for a cell-based assay would be to test a concentration range that brackets this value. A typical approach is to perform a dose-response experiment with a wide range of concentrations, for example, from 0.1 µM to 100 µM. This will help determine the optimal concentration for your specific cell line and assay. It is crucial to also include a vehicle control (e.g., DMSO) at the same concentration as used for the highest this compound concentration.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific biological question and the cell type. For observing effects on gene expression (e.g., c-MYC mRNA levels), a shorter incubation time of 6-24 hours may be sufficient. For assessing downstream effects on protein levels, cell proliferation, or apoptosis, longer incubation times of 24-72 hours are typically required. A time-course experiment is recommended to determine the optimal incubation period for your experimental system.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.

Possible CauseTroubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM). The effective concentration in a cellular context can be higher than the biochemical IC50 due to factors like cell permeability and efflux pumps.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer exposure to the inhibitor is required to observe a phenotype.
Compound Instability This compound may be unstable in your cell culture medium. It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells. Consider performing a stability test of the compound in your specific medium.[8][9]
Cell Line Insensitivity The FUBP1-c-MYC axis may not be a critical driver of proliferation in your chosen cell line. Consider using a positive control cell line known to be sensitive to c-MYC inhibition.
Compound Quality Verify the purity and identity of your this compound stock.

Issue 2: High levels of cell death observed even at low concentrations.

Possible CauseTroubleshooting Step
Off-Target Toxicity This is a common issue with small molecule inhibitors. To address this, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Aim to work at concentrations below the toxic threshold.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle-only control.
Cellular Stress Response The inhibition of FUBP1 may be inducing a strong apoptotic response in your cell line. Confirm apoptosis using specific assays like Annexin V staining or caspase activity assays.

Issue 3: Inconsistent results between experiments.

Possible CauseTroubleshooting Step
Compound Precipitation This compound may be precipitating out of solution, especially at higher concentrations. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If precipitation is observed, try preparing fresh dilutions or using a different solubilization method.
Variability in Cell Culture Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent density at the start of each experiment.
Inconsistent Compound Handling Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes a method to determine the concentration-dependent effect of this compound on cell viability using a standard MTT assay.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing the Effect of this compound on c-MYC Protein Levels by Western Blot

This protocol outlines the steps to measure changes in c-MYC protein expression following treatment with this compound.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MYC and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the chosen incubation time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Prepare protein samples with Laemmli buffer and denature them by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody against a loading control. Quantify the band intensities and normalize the c-MYC signal to the loading control to determine the relative change in c-MYC expression.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
0.595.3 ± 6.1
189.7 ± 5.5
575.2 ± 7.3
1052.1 ± 6.9
2528.4 ± 4.2
5015.6 ± 3.1
1008.9 ± 2.5

Table 2: Example Western Blot Quantification of c-MYC Expression

TreatmentRelative c-MYC Expression (Normalized to Loading Control)
Vehicle Control1.00
This compound (5 µM)0.65
This compound (10 µM)0.32
This compound (25 µM)0.11

Visualizations

FUBP1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUSE FUSE (c-MYC Promoter) cMYC_gene c-MYC Gene FUSE->cMYC_gene Activates Transcription FUBP1 FUBP1 FUBP1->FUSE Binds to cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA Transcription Ribosome Ribosome cMYC_mRNA->Ribosome Translation Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 Inhibits cMYC_protein c-MYC Protein Cell_Effects Cell Proliferation Cell Cycle Progression Inhibition of Apoptosis cMYC_protein->Cell_Effects Promotes Ribosome->cMYC_protein Experimental_Workflow start Start: Cell Culture dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response determine_IC50 Determine IC50 & Optimal Concentration Range dose_response->determine_IC50 western_blot 2. Western Blot for c-MYC determine_IC50->western_blot cell_cycle 3. Cell Cycle Analysis (Flow Cytometry) determine_IC50->cell_cycle apoptosis 4. Apoptosis Assay (e.g., Annexin V) determine_IC50->apoptosis end End: Data Analysis western_blot->end cell_cycle->end apoptosis->end Troubleshooting_Logic start Experiment with this compound no_effect No Observable Effect? start->no_effect high_toxicity High Toxicity? no_effect->high_toxicity No optimize_conc Optimize Concentration & Incubation Time no_effect->optimize_conc Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No lower_conc Lower Concentration & Check Solvent Toxicity high_toxicity->lower_conc Yes check_solubility Check Compound Solubility & Handling Procedures inconsistent_results->check_solubility Yes success Successful Experiment inconsistent_results->success No check_stability Check Compound Stability & Cell Line Sensitivity optimize_conc->check_stability confirm_apoptosis Confirm Apoptosis (Specific Assays) lower_conc->confirm_apoptosis standardize_culture Standardize Cell Culture Conditions check_solubility->standardize_culture

References

Technical Support Center: Minimizing Off-Target Effects of Fubp1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of Fubp1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (Fubp1). While this compound is a valuable tool for studying the roles of Fubp1 in cellular processes, it is crucial to employ rigorous experimental design and validation to ensure that observed phenotypes are a direct result of on-target Fubp1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target activity?

A1: this compound is a small molecule inhibitor of Fubp1. It functions by interfering with the binding of Fubp1 to its single-stranded DNA target, the FUSE sequence.[1] The primary role of Fubp1 is the transcriptional regulation of the proto-oncogene c-myc, but it is also involved in the regulation of other genes related to cell proliferation, differentiation, and apoptosis.[2]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of preclinical findings.[3][4] Minimizing off-target effects is critical for obtaining reliable and reproducible data.

Q3: Is there a known off-target profile for this compound?

Q4: What are the initial signs that I might be observing off-target effects in my experiment with this compound?

A4: Common indicators of potential off-target effects include:

  • Unexpected Phenotypes: Observing a cellular response that is inconsistent with the known biological functions of Fubp1.

  • High Concentration Requirements: Needing to use high concentrations of this compound to achieve the desired effect, which increases the likelihood of engaging lower-affinity off-targets.[3]

  • Discrepancies with Genetic Validation: The phenotype observed with this compound treatment is not replicated by genetic knockdown or knockout of FUBP1.

  • Inconsistent Results with Other Fubp1 Inhibitors: If available, using a structurally different inhibitor for Fubp1 should ideally produce a similar phenotype.

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to identifying and minimizing off-target effects of this compound.

Problem 1: Unexpected or Inconsistent Experimental Results

If you are observing a phenotype that does not align with the known functions of Fubp1, or if your results are inconsistent across experiments, it is crucial to investigate the possibility of off-target effects.

Troubleshooting Workflow

cluster_results A Unexpected/Inconsistent Phenotype Observed B Step 1: Titrate this compound Concentration (Dose-Response Curve) A->B C Step 2: Orthogonal Validation (Genetic Knockdown/Knockout) B->C D Step 3: Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) C->D E Step 4: Use a Structurally Different Fubp1 Inhibitor (if available) D->E F Phenotype is likely ON-TARGET E->F Phenotype is consistent across all validations G Phenotype is likely OFF-TARGET E->G Phenotype is inconsistent with validation experiments

Caption: Troubleshooting workflow for unexpected results with this compound.

Detailed Steps:

  • Determine the Lowest Effective Concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect. Using lower concentrations reduces the risk of engaging off-targets.[3]

  • Orthogonal Validation with Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown or knockout FUBP1. If the phenotype is a true on-target effect of Fubp1 inhibition, it should be recapitulated by genetic perturbation of FUBP1.

  • Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Fubp1 in your cells at the concentrations used in your experiments.

  • Use a Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.

Problem 2: High Cellular Toxicity

If you observe significant cell death or other signs of toxicity at concentrations required to see your phenotype of interest, this could be due to off-target effects.

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Conduct a dose-response curve for this compound and simultaneously measure cell viability (e.g., using an MTT or CellTiter-Glo assay).

  • Determine the Therapeutic Window: Compare the EC50 for your desired phenotype with the CC50 (cytotoxic concentration 50%). A narrow therapeutic window may suggest that the phenotype and toxicity are linked to off-target activities.

  • Investigate Apoptosis Markers: Use techniques like western blotting for cleaved caspase-3 or flow cytometry with Annexin V staining to determine if the observed toxicity is due to apoptosis, which could be an on-target or off-target effect.

Quantitative Data Summary

While specific off-target data for this compound is unavailable, the following table summarizes its known on-target potency. Researchers should aim to work within a concentration range that is effective for Fubp1 inhibition while minimizing the potential for off-target interactions.

CompoundTargetIC50Assay TypeReference
This compound Fubp111.0 µMDNA binding assay[1]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Fubp1 Target Engagement

Objective: To confirm the binding of this compound to Fubp1 in intact cells.

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Harvesting: Harvest cells by scraping and wash with PBS.

  • Heating: Resuspend cell pellets in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the levels of soluble Fubp1 by western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5][6][7][8][9]

Protocol 2: FUBP1 Knockdown using siRNA

Objective: To genetically validate that the observed phenotype is dependent on Fubp1.

Methodology:

  • siRNA Design and Synthesis: Design or purchase at least two independent siRNAs targeting different sequences of the FUBP1 mRNA, along with a non-targeting control siRNA.

  • Transfection: Transfect your cells with the FUBP1-targeting siRNAs and the non-targeting control using a suitable transfection reagent according to the manufacturer's protocol. Optimize transfection conditions to achieve high knockdown efficiency with minimal toxicity.

  • Verification of Knockdown: After 48-72 hours, harvest the cells and verify the knockdown of Fubp1 at both the mRNA (by qRT-PCR) and protein (by western blot) levels.

  • Phenotypic Analysis: Perform your phenotypic assay on the cells with Fubp1 knockdown and compare the results to the non-targeting control and cells treated with this compound. A similar phenotype between Fubp1 knockdown and this compound treatment supports an on-target mechanism.[10][11]

Signaling Pathway and Experimental Logic

Fubp1 Signaling and Potential for Off-Target Effects

Fubp1 is a key regulator of c-myc transcription. It binds to the FUSE element upstream of the c-myc promoter and recruits the general transcription factor TFIIH, leading to transcriptional activation. Understanding this pathway can help in designing downstream assays to confirm on-target effects (e.g., measuring c-myc mRNA or protein levels).

cluster_upstream Upstream Signals cluster_core Fubp1-Mediated Transcription cluster_downstream Downstream Effects cluster_inhibitor Inhibition cluster_offtarget Potential Off-Targets A Growth Factors, Mitogens B Fubp1 A->B activates C FUSE B->C binds D TFIIH C->D recruits E c-myc Transcription D->E initiates F c-Myc Protein E->F G Cell Proliferation, Growth, Apoptosis F->G H This compound H->B inhibits binding to FUSE I Other DNA/RNA binding proteins? H->I potential off-target binding J Kinases? H->J potential off-target binding

Caption: Fubp1 signaling pathway and points of inhibition by this compound.

By following the guidelines and protocols outlined in this technical support center, researchers can more confidently assess the on-target effects of this compound and minimize the risk of data misinterpretation due to off-target activities.

References

troubleshooting Fubp1-IN-1 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when using Fubp1-IN-1.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound.

Q1: Why am I observing inconsistent inhibitory effects of this compound across different cancer cell lines?

A1: The variability in the inhibitory effects of this compound is likely due to the differential expression levels of its target protein, Far Upstream Element Binding Protein 1 (FUBP1), in various cancer cell lines.[1][2] FUBP1 expression is heterogeneous across different tumor types and even within subtypes.[3][4] Cell lines with higher endogenous levels of FUBP1 may require higher concentrations of the inhibitor to achieve a significant effect. Additionally, the functional importance of FUBP1 can be context-dependent, with some cell lines being more reliant on FUBP1-mediated pathways (e.g., c-MYC regulation) for their proliferation and survival.[5]

Troubleshooting Steps:

  • Assess FUBP1 Expression: Before starting your experiment, check the expression level of FUBP1 in your chosen cell line(s) by Western blot or qPCR. Refer to the data table below for FUBP1 expression in common cancer cell lines.

  • Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration of this compound for each cell line. A typical starting point for a cell-based assay is to test a range of concentrations from 1 µM to 50 µM, considering its biochemical IC50 of 11.0 μM.[6][7]

  • Select Appropriate Cell Lines: If possible, use cell lines with well-characterized FUBP1 expression and functional dependency for your initial experiments.

Q2: I am not observing the expected downstream effect on c-MYC expression after this compound treatment. What could be the reason?

A2: While FUBP1 is a known activator of c-MYC transcription, the regulation of c-MYC is complex and can be influenced by multiple factors.[5] In some cellular contexts, the effect of FUBP1 inhibition on c-MYC levels may not be significant or may be compensated by other regulatory mechanisms.[4]

Troubleshooting Steps:

  • Confirm FUBP1 Inhibition: Ensure that this compound is active and inhibiting FUBP1's binding to the FUSE element. This can be challenging to measure directly in cells. As an alternative, you can assess the effect on other known FUBP1 downstream targets if available.

  • Time Course Experiment: The effect on c-MYC expression may be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in c-MYC mRNA or protein levels.

  • Consider Alternative Pathways: FUBP1 has functions beyond c-MYC regulation, including roles in RNA splicing and the TGFβ/Smad signaling pathway.[8] Your observed phenotype might be independent of c-MYC.

  • Positive and Negative Controls: Use a positive control where FUBP1 is known to regulate c-MYC. A negative control cell line with low FUBP1 expression can also be informative.

Q3: My experimental results with this compound are not reproducible. What are the potential sources of variability?

A3: Lack of reproducibility can stem from several factors related to the inhibitor itself, its handling, or the experimental setup.

Troubleshooting Steps:

  • Inhibitor Quality and Storage:

    • Ensure you are using a high-purity this compound from a reputable supplier.

    • Prepare fresh stock solutions in an appropriate solvent like DMSO.[6]

    • Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] this compound stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[6]

  • Solubility Issues: this compound may precipitate in aqueous cell culture media, especially at higher concentrations.

    • Visually inspect the media for any precipitation after adding the inhibitor.

    • Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Experimental Consistency:

    • Maintain consistent cell densities, passage numbers, and culture conditions.

    • Ensure uniform treatment times and inhibitor concentrations across all replicates and experiments.

Q4: I am observing significant cell toxicity at concentrations close to the IC50. How can I mitigate this?

A4: Cell toxicity can be a result of on-target effects (if FUBP1 is critical for cell survival) or off-target effects of the inhibitor.

Troubleshooting Steps:

  • Dose-Response and Time-Course: Perform a careful dose-response and time-course experiment to find a concentration and duration that inhibit FUBP1 activity with minimal toxicity.

  • Use a Secondary Inhibitor: To confirm that the observed phenotype is due to FUBP1 inhibition, consider using a structurally different FUBP1 inhibitor if one becomes available.

  • Genetic Knockdown/Knockout: The most rigorous way to validate the on-target effect is to compare the phenotype of this compound treatment with the phenotype of FUBP1 knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9).

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor to account for any solvent-induced effects.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
Target FUSE binding protein 1 (FUBP1)[6]
Mechanism of Action Interferes with the binding of FUBP1 to its single-stranded target DNA FUSE sequence.[6]
IC50 11.0 μM (biochemical assay)[6]
Molecular Weight 358.38 g/mol MedChemExpress
Formula C19H18N4O3MedChemExpress
Solubility Soluble in DMSO[6]
Storage (Stock Solution) -20°C for 1 year; -80°C for 2 years[6]

Table 2: Relative FUBP1 mRNA Expression in Common Cancer Cell Lines

Cell LineCancer TypeFUBP1 mRNA Expression (TPM)
HCT116 Colon CarcinomaHigh
LOVO Colon AdenocarcinomaModerate
SW620 Colon AdenocarcinomaLow
HCT8 Ileocecal AdenocarcinomaLow
HIEC Normal Colon EpitheliumLow
786-O Renal Cell AdenocarcinomaHigh
Caki-1 Renal Cell CarcinomaHigh
Huh7.5 Hepatocellular CarcinomaModerate
Hep3B Hepatocellular CarcinomaModerate
HeLa Cervical AdenocarcinomaModerate
MCF7 Breast AdenocarcinomaModerate
H1299 Non-Small Cell Lung CarcinomaModerate

Expression levels are qualitative summaries based on published data.[4][5][9] For precise quantitative values, it is recommended to consult databases such as the Cancer Cell Line Encyclopedia (CCLE).[10]

Experimental Protocols

General Protocol for In Vitro Treatment of Adherent Cells with this compound

  • Cell Seeding:

    • Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere and recover for 12-24 hours.

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the this compound working solutions or the vehicle control to the respective wells.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • After the incubation period, harvest the cells for downstream analysis, such as:

      • Western Blotting: To assess changes in protein expression (e.g., c-MYC, p21).

      • qPCR: To measure changes in mRNA levels of target genes.

      • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect on cell growth.

      • Cell Cycle Analysis: To investigate effects on cell cycle progression.

      • Apoptosis Assays (e.g., Annexin V staining): To measure induced cell death.

Important Considerations:

  • Positive Control: If available, include a positive control compound known to elicit a similar biological response.

  • Negative Control: A structurally similar but inactive analog of this compound would be an ideal negative control to rule out off-target effects.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.

Visualizations

FUBP1_cMYC_Pathway FUBP1-c-MYC Signaling Pathway FUBP1 FUBP1 FUSE FUSE (c-MYC Promoter) FUBP1->FUSE Binds to TFIIH TFIIH FUSE->TFIIH Recruits cMYC_Transcription c-MYC Transcription TFIIH->cMYC_Transcription Activates Cell_Proliferation Cell Proliferation cMYC_Transcription->Cell_Proliferation Promotes Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 Inhibits Experimental_Workflow This compound Experimental Workflow start Start select_cells Select Cell Lines & Assess FUBP1 Expression start->select_cells prepare_inhibitor Prepare this compound Stock & Working Solutions select_cells->prepare_inhibitor dose_response Perform Dose-Response & Time-Course prepare_inhibitor->dose_response treat_cells Treat Cells with this compound & Controls dose_response->treat_cells analyze Downstream Analysis (Western, qPCR, Viability, etc.) treat_cells->analyze interpret Interpret Results & Troubleshoot analyze->interpret

References

Technical Support Center: Improving Fubp1-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of Fubp1-IN-1, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, which is notably found in the promoter region of the c-MYC oncogene.[1][2] By disrupting this interaction, this compound can lead to the downregulation of c-MYC expression and inhibit the proliferation of cancer cells. FUBP1 itself is a multifaceted protein involved in the regulation of transcription, splicing, and translation.[1][3]

Q2: What is the reported IC50 value for this compound?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 11.0 μM.[2] It is important to note that this value can vary depending on the cell line and the specific experimental conditions used.

Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A3: While specific resistance mechanisms to this compound have not been extensively documented, based on the function of FUBP1 and common drug resistance paradigms, potential mechanisms include:

  • Upregulation of FUBP1 downstream targets: Overexpression of pro-survival or drug efflux proteins regulated by FUBP1 could confer resistance. For instance, FUBP1 has been shown to transcriptionally activate Prostaglandin E Synthase (PTGES), and its overexpression is linked to lobaplatin (B1683953) resistance in osteosarcoma.[4]

  • Alterations in the FUBP1-c-MYC axis:

    • c-MYC amplification: Increased copy number of the c-MYC gene could overcome the inhibitory effect of this compound.

    • Compensatory mechanisms: Upregulation of other MYC family members (e.g., N-MYC, L-MYC) could compensate for the inhibition of c-MYC.[5]

  • Activation of alternative signaling pathways: Cancer cells can develop resistance by activating parallel pathways that promote proliferation and survival, bypassing their dependency on the FUBP1-c-MYC axis. These can include the Wnt/β-catenin and TGF-β/Smad pathways, which are known to be influenced by FUBP1.[6]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration.

Q4: Are there any known synergistic drug combinations with this compound?

A4: There is currently no published data on synergistic drug combinations specifically with this compound. However, based on its mechanism of action targeting the FUBP1/c-MYC axis, combination therapies with inhibitors of pathways that are synthetically lethal with c-MYC overexpression are a rational approach.[7] Potential synergistic partners could include:

  • Chemotherapeutic agents: Cisplatin or taxol treatment preceding c-MYC inhibition has shown to be effective in a drug-resistant murine tumor model.[8]

  • PI3K inhibitors: The combination of PI3K inhibitors with proteasome inhibitors has been shown to be synergistic and completely turn off c-MYC expression.[9]

  • Inhibitors of metabolic pathways: Cells with high c-MYC expression are often sensitized to inhibitors of glucose metabolism and glutaminolysis.[7]

Troubleshooting Guide for this compound Resistant Cell Lines

This guide provides a structured approach to investigate and potentially overcome resistance to this compound.

Problem 1: Decreased or Loss of this compound Efficacy
Possible Cause Suggested Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: - Perform a dose-response curve with this compound on the suspected resistant cell line alongside the parental (sensitive) cell line. Use a cell viability assay such as MTT or XTT. - Compare the IC50 values to confirm a significant shift in sensitivity.2. Investigate Molecular Mechanisms: - Analyze FUBP1 and c-MYC expression: Use Western blotting and qRT-PCR to compare the protein and mRNA levels of FUBP1 and c-MYC in resistant and sensitive cells, both at baseline and after this compound treatment. - Assess downstream targets: Based on literature, investigate the expression of other FUBP1 target genes that may be involved in resistance (e.g., PTGES).[4] - Explore alternative pathways: Use pathway analysis tools or targeted Western blotting to check for the activation of known resistance pathways like Wnt/β-catenin or TGF-β/Smad.[6]3. Strategies to Overcome Resistance: - Combination Therapy: Based on your findings, test synergistic combinations. For example, if the Wnt pathway is activated, combine this compound with a Wnt inhibitor. - Sequential Treatment: Investigate if pre-treating with a chemotherapeutic agent sensitizes the resistant cells to this compound.[8]
Suboptimal Experimental Conditions 1. Verify Compound Integrity: - Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions.2. Optimize Assay Conditions: - Confirm the optimal cell seeding density and treatment duration for your specific cell line. - Ensure the solvent (e.g., DMSO) concentration is not affecting cell viability.
Data Presentation: Hypothetical Dose-Response Data

The following table illustrates a hypothetical scenario of acquired resistance to this compound in a cancer cell line.

Cell LineTreatmentIC50 (μM)Fold Resistance
Parental Cell LineThis compound11.01
Resistant SubcloneThis compound45.04.1

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of FUBP1 and c-MYC
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 μg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FUBP1 (e.g., Abcam, ab189914) and c-MYC (e.g., Abcam, ab32072) overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FUBP1_Signaling_Pathway FUBP1 Signaling Pathway Fubp1_IN_1 This compound FUBP1 FUBP1 Fubp1_IN_1->FUBP1 Inhibits FUSE FUSE FUBP1->FUSE Binds Wnt Wnt/β-catenin Pathway FUBP1->Wnt Modulates TGFb TGF-β/Smad Pathway FUBP1->TGFb Modulates cMYC c-MYC FUSE->cMYC Activates Transcription Proliferation Cell Proliferation cMYC->Proliferation

Caption: Simplified signaling pathway of FUBP1 and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance Start Decreased this compound Efficacy Observed Confirm Confirm Resistance (Dose-Response Assay) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Resistance Confirmed Analyze_Expression Analyze FUBP1/c-MYC Expression (WB, qPCR) Investigate->Analyze_Expression Assess_Targets Assess Downstream Targets (e.g., PTGES) Investigate->Assess_Targets Explore_Pathways Explore Alternative Pathways (Wnt, TGF-β) Investigate->Explore_Pathways Overcome Strategies to Overcome Resistance Analyze_Expression->Overcome Assess_Targets->Overcome Explore_Pathways->Overcome Combination Combination Therapy Overcome->Combination Sequential Sequential Treatment Overcome->Sequential

References

Fubp1-IN-1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Fubp1-IN-1, a potent inhibitor of the FUSE binding protein 1 (FUBP1).[1] Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years. Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to your experimental system, thereby reducing potential solvent-induced artifacts.

Q3: Can I store this compound in solution at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, working solutions should be prepared fresh on the day of use. If temporary storage at room temperature is necessary, it should be for the shortest duration possible to minimize degradation.

Storage and Stability Data

Storage ConditionFormRecommended Duration
-80°CStock SolutionUp to 2 years
-20°CStock SolutionUp to 1 year
-20°CSolidUp to 1 year
Room TemperatureSolutionNot Recommended
Repeated Freeze-Thaw CyclesStock SolutionTo be avoided

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.

    • Solution: Always aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C). Prepare fresh working solutions for each experiment from a new aliquot.

  • Possible Cause 2: Incorrect Concentration. Errors in weighing the solid compound or in dilutions can lead to a final concentration that is lower than intended.

    • Solution: Ensure your balance is properly calibrated. Use calibrated pipettes for all dilutions and prepare a fresh dilution series for each experiment.

  • Possible Cause 3: Solubility Issues. The compound may not be fully dissolved in the solvent or may precipitate out of solution upon dilution in aqueous media.

    • Solution: Ensure the stock solution is fully dissolved in DMSO before further dilution. When preparing working solutions in aqueous buffers or media, add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid and complete mixing. Do not exceed the recommended final DMSO concentration for your assay system (typically <0.5%).

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Aliquot Usage. Using different aliquots that have undergone a varied number of freeze-thaw cycles.

    • Solution: Use aliquots from the same batch that have been handled identically.

  • Possible Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting when preparing dilutions or adding the inhibitor to the assay.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For critical experiments, consider preparing a master mix of the final working solution to be dispensed into all wells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.

  • Storage: Store the aliquots at -80°C or -20°C.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a stepwise dilution to ensure accuracy. For example, first dilute the 10 mM stock to 1 mM in media, and then further dilute to the final working concentration.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause protein denaturation in serum-containing media.

  • Application: Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is consistent across all experimental and control wells.

Signaling Pathways and Workflows

FUBP1_Signaling_Pathway FUBP1_IN_1 This compound FUBP1 FUBP1 Protein FUBP1_IN_1->FUBP1 Inhibits FUSE FUSE DNA Element FUBP1->FUSE Binds to c_Myc_Transcription c-Myc Transcription FUSE->c_Myc_Transcription Activates Cell_Proliferation Cell Proliferation c_Myc_Transcription->Cell_Proliferation Promotes Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock aliquot Aliquot & Store at -80°C prep_stock->aliquot thaw_aliquot Thaw Single Aliquot aliquot->thaw_aliquot prep_working Prepare Working Solution in Culture Medium thaw_aliquot->prep_working treat_cells Treat Cells prep_working->treat_cells assay Perform Assay treat_cells->assay end End assay->end Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Reduced_Activity Reduced/Inconsistent Inhibitor Activity Degradation Compound Degradation Reduced_Activity->Degradation Concentration Incorrect Concentration Reduced_Activity->Concentration Solubility Solubility Issues Reduced_Activity->Solubility Storage Proper Storage & Aliquoting Degradation->Storage Calibration Calibrate Instruments Concentration->Calibration Mixing Ensure Complete Dissolution & Proper Mixing Solubility->Mixing

References

Technical Support Center: Addressing Fubp1-IN-1 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fubp1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity when using the FUBP1 inhibitor, this compound, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[1] It functions by interfering with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence, with an IC50 value of 11.0 μM.[1] FUBP1 is a master regulator of gene expression, involved in transcription, translation, and RNA splicing.[2][3] A key target of FUBP1 is the proto-oncogene c-Myc.[2][4] By inhibiting FUBP1, this compound can modulate the expression of FUBP1 target genes, thereby affecting cell proliferation, apoptosis, and cell cycle progression.[2][5][6]

Q2: Why are primary cells more sensitive to this compound toxicity compared to cancer cell lines?

Primary cells are freshly isolated from tissues and have a finite lifespan in culture. They are generally more sensitive to chemical perturbations compared to immortalized cancer cell lines, which often have altered signaling pathways and are more robust. The intricate regulatory networks in primary cells can be more easily disrupted by off-target effects of small molecule inhibitors or by the on-target inhibition of a protein like FUBP1, which plays a role in fundamental cellular processes.

Q3: What are the potential off-target effects of this compound?

The specific off-target profile of this compound is not extensively documented in publicly available literature. However, like most small molecule inhibitors, it is possible that this compound may interact with other cellular targets, especially at higher concentrations. This can lead to unintended cellular responses and toxicity. It is crucial to perform dose-response experiments to determine the optimal concentration that balances on-target efficacy with minimal toxicity.

Q4: What are the known downstream effects of FUBP1 inhibition?

Inhibition of FUBP1 can lead to a variety of downstream effects, largely depending on the cellular context. A primary consequence is the modulation of c-Myc expression.[2][7] Additionally, FUBP1 has been shown to repress the transcription of the cell cycle inhibitor p21.[2] Therefore, inhibition of FUBP1 could potentially lead to an increase in p21 levels, resulting in cell cycle arrest. FUBP1 is also implicated in the regulation of apoptosis and DNA repair.[3]

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound in primary cells.

Issue 1: High levels of cell death observed even at low concentrations of this compound.

  • Question: I am observing significant cytotoxicity in my primary cell culture after treating with this compound, even at concentrations around the reported IC50. What could be the cause and how can I resolve this?

  • Answer:

    • Cause 1: High Sensitivity of Primary Cells: Primary cells are inherently more sensitive than immortalized cell lines. The IC50 value of 11.0 μM was likely determined in a biochemical or cancer cell line-based assay and may be too high for your primary cells.

    • Solution 1: Perform a Dose-Response Curve: It is critical to determine the empirical IC50 and the toxicity threshold specifically for your primary cell type. Start with a wide range of this compound concentrations, beginning from the nanomolar range and extending to the micromolar range. This will help you identify a therapeutic window where you can observe the desired biological effect without inducing excessive cell death.

    • Cause 2: Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.

    • Solution 2: Check Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound treatment) in your experiments to assess the effect of the solvent alone.

    • Cause 3: Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental to the health of primary cells.

    • Solution 3: Optimize Incubation Time: Perform a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. It may be possible to use a shorter incubation period or a washout step to reduce toxicity.

Issue 2: Inconsistent results or lack of FUBP1 inhibition.

  • Question: I am not observing the expected phenotype (e.g., decreased proliferation, altered gene expression) after treating my primary cells with this compound. What could be the problem?

  • Answer:

    • Cause 1: Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit FUBP1 in your specific primary cell type.

    • Solution 1: Re-evaluate Dose-Response: Based on your dose-response curve, ensure you are using a concentration that is sufficient to inhibit FUBP1 without causing widespread toxicity. You may need to use a concentration higher than what is reported for other cell types, but this should be carefully validated.

    • Cause 2: Inhibitor Instability: this compound, like many small molecules, can degrade over time, especially with improper storage or handling.

    • Solution 2: Proper Inhibitor Handling: Store the this compound stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions in your cell culture medium for each experiment.

    • Cause 3: Cell Density and Health: The density and overall health of your primary cells can influence their response to inhibitors.

    • Solution 3: Standardize Cell Culture Conditions: Ensure you are using a consistent and optimal seeding density for your primary cells. Monitor the health and morphology of the cells before and during the experiment. Cells that are stressed or overly confluent may respond differently to the inhibitor.

Data Presentation

Table 1: this compound Properties and Recommended Starting Concentrations for Primary Cell Experiments

ParameterValue/RecommendationSource
IC50 11.0 μM[1]
Mechanism of Action Interferes with FUBP1 binding to FUSE DNA sequence[1]
Solubility Soluble in DMSO[1]
Storage -80°C (2 years) or -20°C (1 year) for stock solutions[1]
Recommended Starting Concentration Range for Primary Cells (Empirical) 0.1 µM - 20 µM (Perform a dose-response to determine the optimal concentration for your specific cell type)General Recommendation
Recommended Final DMSO Concentration in Culture ≤ 0.1%General Recommendation

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 20 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Visualizations

FUBP1_Signaling_Pathway FUBP1 Signaling Pathway FUBP1 FUBP1 FUSE FUSE (ssDNA) FUBP1->FUSE Binds to p21 p21 FUBP1->p21 Represses Transcription Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 Inhibits cMyc c-Myc FUSE->cMyc Activates Transcription Proliferation Cell Proliferation cMyc->Proliferation Promotes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: FUBP1 signaling and the effect of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Toxicity Start Start: Primary Cell Culture DoseResponse 1. Dose-Response Curve (e.g., 0.1-20 µM this compound) Start->DoseResponse TimeCourse 2. Time-Course Experiment (e.g., 24, 48, 72h) DoseResponse->TimeCourse ViabilityAssay 3. Cell Viability Assay (e.g., MTT, Trypan Blue) TimeCourse->ViabilityAssay ApoptosisAssay 4. Apoptosis Assay (e.g., Annexin V Staining) TimeCourse->ApoptosisAssay CellCycleAssay 5. Cell Cycle Analysis (e.g., Propidium Iodide Staining) TimeCourse->CellCycleAssay DataAnalysis 6. Data Analysis and Determination of Optimal Conditions ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis End End: Optimized Protocol DataAnalysis->End

Caption: Workflow for assessing this compound toxicity.

References

Fubp1-IN-1 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Fubp1-IN-1 effectively in their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the FUSE binding protein 1 (FUBP1). It functions by interfering with the binding of FUBP1 to its single-stranded target DNA, the far upstream element (FUSE).[1] This disruption inhibits the transcriptional regulation of FUBP1's target genes, such as c-myc. FUBP1 is a transcriptional regulator involved in cell proliferation, differentiation, and apoptosis.[2]

Q2: How should I store and handle this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year or at -80°C for up to two years.[1] For stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What is the recommended solvent for dissolving this compound?

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound are stable for up to one year when stored at -20°C and for up to two years when stored at -80°C.[1] The stability of this compound in aqueous working solutions at physiological temperatures (e.g., 37°C) is expected to be shorter. It is best practice to prepare fresh working solutions from frozen stock for each experiment.

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound in my experiments.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that the compound has been stored correctly at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. To verify the integrity of your compound, consider performing a purity assessment via HPLC or LC-MS.

  • Possible Cause 2: Incorrect Compound Concentration.

    • Solution: Verify the calculations for your dilutions. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, as the reported IC50 of 11.0 μM is a starting point.[1]

  • Possible Cause 3: Low FUBP1 Expression in the Experimental Model.

    • Solution: FUBP1 expression can vary between different cell lines and tissues.[4][5] Confirm the expression level of FUBP1 in your model system using techniques like Western blot or qRT-PCR. If FUBP1 expression is low, the effects of the inhibitor may be minimal.

Problem 2: this compound is precipitating in my cell culture medium.

  • Possible Cause 1: Poor Solubility in Aqueous Solutions.

    • Solution: While a DMSO stock solution may be clear, the compound can precipitate when diluted into an aqueous medium. Try to lower the final concentration of this compound. You can also try to dissolve the compound in a different solvent or use a solubilizing agent, but be sure to include a vehicle control in your experiments.

  • Possible Cause 2: High Final DMSO Concentration.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that is toxic to your cells or affects the solubility of the compound (typically below 0.5%).

Quality Control and Purity Assessment

The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Below are tables summarizing typical quantitative data from quality control assessments.

Table 1: Certificate of Analysis (Example)

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Purity (HPLC) ≥98%99.5%HPLC
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Mass (LC-MS) Conforms to expected massConformsLC-MS
Solubility ≥10 mM in DMSOConformsVisual

Table 2: Stability Data (Example)

Storage ConditionTimePurity (HPLC)
-20°C1 year99.2%
-80°C2 years99.4%
Room Temperature (Solid)1 month98.5%
4°C (in DMSO)1 month98.9%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase B to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol provides a general method for confirming the identity of this compound.

  • LC Conditions: Use the same mobile phases and a similar gradient as described in the HPLC protocol, but with a compatible flow rate for the MS instrument (e.g., 0.4 mL/min).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in acetonitrile or methanol.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ adduct of this compound.

Visualizations

Fubp1_Inhibitor_Workflow cluster_QC Quality Control of this compound start Receive this compound hplc Purity Assessment (HPLC) start->hplc lcms Identity Confirmation (LC-MS) start->lcms pass QC Passed hplc->pass ≥98% Purity fail QC Failed hplc->fail <98% Purity lcms->pass lcms->fail Incorrect Mass storage Store at -20°C or -80°C pass->storage contact Contact Supplier fail->contact

Caption: Workflow for the quality control assessment of this compound.

FUBP1_Mechanism_of_Action FUBP1 FUBP1 Protein FUSE FUSE DNA Element (c-myc promoter) FUBP1->FUSE Binds to Transcription c-myc Transcription FUSE->Transcription Activates Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 Inhibits binding

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Refining Fubp1-IN-1 Treatment Duration for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fubp1-IN-1 is a compound for research use only. The information provided here is for guidance and illustrative purposes. Optimal conditions are highly dependent on the specific cell line and experimental context.

Troubleshooting Guide

This guide addresses common issues encountered when refining the treatment duration of this compound.

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
1. No Observable Effect on Target Pathway Insufficient Treatment Duration: The treatment time may be too short to induce measurable changes in downstream signaling.Time-Course Experiment: Perform a time-course experiment, treating cells for 6, 12, 24, 48, and 72 hours. Assess target engagement (e.g., p-Smad2/3 levels) at each time point via Western blot.[1]
Low Inhibitor Potency/Concentration: The concentration of this compound may be below the effective IC50 in your cell model.[2][3]Dose-Response Analysis: Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 25 µM) for a fixed duration (e.g., 24 hours) to determine the optimal concentration.[4]
Low Target Expression: The cell line may not express Fubp1 at a sufficient level.Confirm Fubp1 Expression: Verify Fubp1 protein levels in your cell line using Western blot or qPCR.
2. High Cell Toxicity or Death Excessive Treatment Duration: Prolonged exposure to the inhibitor may induce significant cytotoxicity.Reduce Incubation Time: Based on your time-course data, select the earliest time point that shows significant target inhibition.
Concentration Too High: The inhibitor concentration may be too far above the cytotoxic IC50.Lower the Concentration: Use a concentration that effectively inhibits the target with minimal impact on cell viability, as determined by your dose-response and viability assays.[3]
Off-Target Effects: At high concentrations or long durations, the inhibitor might affect other pathways, leading to toxicity.Selectivity Profiling: If possible, compare the effects of this compound with other Fubp1 inhibitors or use siRNA/shRNA to validate that the phenotype is Fubp1-dependent.
3. Inconsistent or Variable Results Inhibitor Instability: this compound may be unstable in your cell culture medium over longer incubation periods.Medium Refresh: For experiments longer than 48 hours, consider refreshing the medium containing this compound every 24-48 hours.
Cell Confluency: Variation in cell density at the time of treatment can affect results.Standardize Seeding Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
Experimental Technique: Inconsistent pipetting or variations in incubation times can lead to variability.[5]Use Master Mixes: Prepare a master mix of the inhibitor dilution to add to all relevant wells to minimize pipetting errors.[5]
Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common issues.

Troubleshooting_Fubp1_IN_1 start Start: Experiment with this compound q1 Observe Expected Effect? start->q1 success Success: Proceed with Optimized Duration q1->success Yes no_effect No Effect Observed q1->no_effect No q2 Significant Cell Death? q2->success No toxicity High Toxicity q2->toxicity Yes q3 Results Reproducible? q3->success Yes inconsistent Inconsistent Results q3->inconsistent No success->q2 success->q3 sol_no_effect1 Increase Duration (Time-Course) no_effect->sol_no_effect1 sol_no_effect2 Increase Concentration (Dose-Response) no_effect->sol_no_effect2 sol_no_effect3 Verify Fubp1 Expression no_effect->sol_no_effect3 sol_toxicity1 Decrease Duration toxicity->sol_toxicity1 sol_toxicity2 Decrease Concentration toxicity->sol_toxicity2 sol_inconsistent1 Check Inhibitor Stability (Refresh Media) inconsistent->sol_inconsistent1 sol_inconsistent2 Standardize Cell Confluency inconsistent->sol_inconsistent2 sol_no_effect1->q1 sol_no_effect2->q1 sol_toxicity1->q1 sol_toxicity2->q1 sol_inconsistent1->q1 sol_inconsistent2->q1

Caption: A logical workflow for troubleshooting this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound treatment duration and concentration?

A1: As a starting point, we recommend a 24-hour treatment duration. For concentration, begin with a dose-response experiment ranging from 1 µM to 20 µM. The reported IC50 for this compound is 11.0 µM in biochemical assays, but the effective concentration in cell-based assays may be different.[2]

Q2: How do I determine the optimal treatment window for my specific experiment?

A2: The optimal treatment window depends on your experimental endpoint.

  • For assessing target engagement (e.g., inhibition of Fubp1-mediated transcription): A shorter duration (e.g., 6-12 hours) may be sufficient.

  • For observing downstream phenotypic changes (e.g., effects on cell proliferation or apoptosis): A longer duration (e.g., 24-72 hours) is likely necessary.[6] Perform a time-course experiment and measure your endpoint at various time points to identify the earliest point at which a significant and stable effect is observed.

Q3: Can I use this compound for long-term experiments (beyond 72 hours)?

A3: Long-term exposure may lead to increased cytotoxicity or the development of resistance. If longer treatment is required, we recommend refreshing the media with a fresh solution of this compound every 48 hours to ensure compound stability and consistent activity.

Q4: How does this compound work, and what signaling pathways are affected?

A4: this compound is an inhibitor of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[2] FUBP1 is a master regulator of transcription and is known to activate the expression of oncogenes like c-Myc.[7][8] It can also influence other pathways, such as TGFβ/Smad signaling.[1] By inhibiting FUBP1, this compound is expected to modulate these pathways.

Fubp1 Signaling Pathway

FUBP1_Pathway FUBP1_IN_1 This compound FUBP1 FUBP1 FUBP1_IN_1->FUBP1 cMyc c-Myc Transcription FUBP1->cMyc Activates TGFB TGFβ/Smad Pathway FUBP1->TGFB Activates Proliferation Cell Proliferation cMyc->Proliferation EMT EMT TGFB->EMT

Caption: Simplified Fubp1 signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Hypothetical Time-Course Analysis of this compound on c-Myc Expression
Treatment Duration (hours)c-Myc mRNA Expression (Fold Change vs. Control)Cell Viability (%)
0 (Control)1.00100%
60.8598%
120.6295%
240.4592%
480.4185%
720.3875%
Table 2: Hypothetical Dose-Response Analysis of this compound (24h Treatment)
This compound Conc. (µM)c-Myc mRNA Expression (Fold Change vs. Control)Cell Viability (%)
0 (Control)1.00100%
10.9599%
50.7596%
100.5193%
150.4688%
200.4481%

Experimental Protocols

Experimental Workflow for Optimization

Optimization_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course a1 Seed Cells a2 Treat with this compound (0.1-25 µM) for 24h a1->a2 a3 Assess Viability (MTT Assay) a2->a3 a4 Determine IC50 & Non-toxic Range a3->a4 b2 Treat with Optimal Conc. (e.g., 15 µM) a4->b2 Use Optimal Conc. b1 Seed Cells b1->b2 b3 Harvest at 0, 6, 12, 24, 48, 72h b2->b3 b4 Analyze Target (qPCR/Western Blot) b3->b4 b5 Identify Optimal Duration b4->b5

Caption: A two-phase workflow for optimizing this compound treatment conditions.

Protocol 1: Cell Viability Assay (MTT)[9][10]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Fubp1 Downstream Targets (e.g., p-Smad2/3)[11][12][13]
  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2/3 and total Smad2/3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

Protocol 3: Quantitative PCR (qPCR) for c-Myc Gene Expression[14][15][16]
  • RNA Extraction: Following treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy from Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample using a SYBR Green master mix, cDNA template, and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions.

  • Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

References

Validation & Comparative

Validating the On-Target Activity of Fubp1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fubp1-IN-1 and its alternatives for researchers investigating the function of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). The content herein details experimental data, protocols for on-target validation, and visual workflows to aid in the selection and application of appropriate chemical probes for FUBP1 research.

Introduction to FUBP1 and its Inhibition

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a DNA and RNA binding protein that plays a critical role in regulating the transcription of several important genes, most notably the proto-oncogene MYC.[1][2][3] By binding to the FUSE sequence in the MYC promoter, FUBP1 activates its transcription, thereby promoting cell proliferation, and is implicated in the progression of various cancers.[1][2][4] Given its central role in tumorigenesis, FUBP1 has emerged as a promising target for cancer therapy. This compound is a potent inhibitor that directly interferes with the binding of FUBP1 to its target DNA sequence.[5] This guide focuses on methods to validate the on-target activity of this compound and compares it with other known modulators of FUBP1 activity.

Comparison of FUBP1 Inhibitors

The selection of a suitable inhibitor is crucial for accurately probing the biological functions of FUBP1. This section provides a quantitative comparison of this compound with other reported compounds that affect FUBP1.

CompoundTarget(s)IC50 (FUBP1)Key Features & Considerations
This compound FUBP111.0 µM[5]A potent and direct inhibitor of the FUBP1-FUSE interaction.
Camptothecin Topoisomerase I, FUBP1Not directly reported for FUBP1, but inhibits FUBP1-FUSE binding.A known topoisomerase I inhibitor with dual activity on FUBP1. The effect on FUBP1 may be indirect.
SN-38 Topoisomerase I, FUBP1Not directly reported for FUBP1, but inhibits FUBP1-FUSE binding.The active metabolite of Irinotecan, also a topoisomerase I inhibitor with effects on FUBP1.
GSK343 EZH2, affects FUBP1 expressionNot applicable (inhibits expression, not direct binding)An EZH2 inhibitor that has been shown to downregulate FUBP1 expression. Provides an alternative, indirect approach to inhibit FUBP1 function.

Signaling Pathway of FUBP1

Understanding the signaling context of FUBP1 is essential for designing experiments to validate inhibitor activity. The primary pathway involves the transcriptional regulation of MYC.

FUBP1_Signaling_Pathway FUBP1-c-Myc Signaling Pathway FUBP1 FUBP1 FUSE FUSE (in MYC promoter) FUBP1->FUSE binds to MYC_Gene MYC Gene FUSE->MYC_Gene activates transcription of MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription c_Myc_Protein c-Myc Protein MYC_mRNA->c_Myc_Protein translation Cell_Proliferation Cell Proliferation c_Myc_Protein->Cell_Proliferation promotes Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 inhibits

Caption: FUBP1 binds to the FUSE element in the MYC promoter, leading to c-Myc expression and cell proliferation. This compound inhibits this process.

Experimental Protocols for On-Target Validation

Validating that a compound directly engages its intended target is a critical step in drug discovery and chemical biology. The following are key experimental protocols to confirm the on-target activity of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow:

CETSA_Workflow CETSA Experimental Workflow for FUBP1 cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Cells->Treatment Heat Heat shock at various temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation WesternBlot Western Blot for FUBP1 Centrifugation->WesternBlot Quantification Quantify soluble FUBP1 WesternBlot->Quantification MeltingCurve Generate melting curves Quantification->MeltingCurve Shift Determine thermal shift MeltingCurve->Shift

Caption: Workflow for validating this compound target engagement using the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-FUBP1 antibody.[6]

  • Data Analysis: Quantify the band intensities of soluble FUBP1 at each temperature. Plot the percentage of soluble FUBP1 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to its target protein, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).

Experimental Workflow:

ITC_Workflow ITC Experimental Workflow for FUBP1 cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Acquisition & Analysis Protein Purified FUBP1 Protein in buffer Ligand This compound in matched buffer ITC_Instrument Isothermal Titration Calorimeter Titration Titrate this compound into FUBP1 solution ITC_Instrument->Titration Heat_Change Measure heat change per injection Titration->Heat_Change Binding_Isotherm Generate binding isotherm Heat_Change->Binding_Isotherm Thermodynamics Determine Kd, ΔH, and stoichiometry (n) Binding_Isotherm->Thermodynamics

Caption: Workflow for quantifying the binding affinity of this compound to FUBP1 using Isothermal Titration Calorimetry (ITC).

Detailed Methodology:

  • Protein and Ligand Preparation: Purify recombinant FUBP1 protein. Prepare a solution of FUBP1 (e.g., 10-50 µM) in a suitable buffer. Dissolve this compound in the same buffer to a concentration 10-20 fold higher than the protein concentration. It is critical that both solutions are in identical buffer to minimize heat of dilution effects.[9][10]

  • ITC Measurement: Load the FUBP1 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.[9][11]

  • Titration: Perform a series of small injections of this compound into the FUBP1 solution while monitoring the heat released or absorbed.[9][12]

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).[11][13]

Downstream Target Engagement: c-Myc Expression Analysis

Validating that this compound modulates the known downstream signaling of FUBP1 provides strong evidence of on-target activity in a cellular context.

Experimental Protocols:

  • Quantitative Real-Time PCR (qRT-PCR):

    • Treat cells with this compound or vehicle.

    • Isolate total RNA and synthesize cDNA.

    • Perform qRT-PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

    • A significant decrease in MYC mRNA levels upon treatment with this compound indicates on-target activity.[2][14]

  • Western Blotting:

    • Treat cells with this compound or vehicle.

    • Prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).

    • A reduction in c-Myc protein levels will confirm the downstream effect of FUBP1 inhibition.[2][15]

Conclusion

References

A Comparative Guide to Fubp1 Inhibition: Fubp1-IN-1 vs. Fubp1 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far upstream element (FUSE) binding protein 1 (Fubp1) is a multifaceted protein that plays a critical role in regulating gene expression through its interaction with single-stranded DNA and RNA.[1][2] It is a key transcriptional activator of the proto-oncogene MYC, a master regulator of cell proliferation, growth, and apoptosis.[1][3][4] Given its significant involvement in cellular processes and its dysregulation in numerous cancers, including hepatocellular carcinoma, colorectal cancer, and leukemia, Fubp1 has emerged as a compelling target for therapeutic intervention and mechanistic studies.[2][5][6]

This guide provides an objective comparison of two primary methods for inhibiting Fubp1 function in a research setting: the small molecule inhibitor Fubp1-IN-1 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Mechanism of Action

This compound: This is a chemical inhibitor that directly targets the Fubp1 protein. It functions by interfering with the binding of Fubp1 to its single-stranded DNA target, the FUSE sequence, located upstream of the MYC promoter.[7] By preventing this interaction, this compound blocks the transcriptional activation of MYC and other Fubp1 target genes. This approach allows for the acute and often reversible inhibition of Fubp1's DNA-binding activity.

Fubp1 siRNA Knockdown: This genetic approach utilizes the cellular mechanism of RNA interference (RNAi) to reduce the total cellular pool of the Fubp1 protein.[8][9] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules designed to be complementary to the Fubp1 messenger RNA (mRNA). Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target Fubp1 mRNA.[8] This prevents the translation of the mRNA into protein, leading to a potent and sustained, but transient, depletion of Fubp1.

Fubp1 Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental approaches, the following diagrams illustrate the Fubp1 signaling pathway and the workflows for both inhibition methods.

Fubp1_Signaling_Pathway cluster_nucleus Nucleus cluster_interventions Points of Intervention FUBP1 Fubp1 FUSE FUSE (c-MYC Promoter) FUBP1->FUSE binds TFIIH TFIIH FUSE->TFIIH recruits cMYC_mRNA c-MYC mRNA TFIIH->cMYC_mRNA activates transcription Cell_Proliferation Cell Proliferation & Survival cMYC_mRNA->Cell_Proliferation promotes Apoptosis Apoptosis cMYC_mRNA->Apoptosis inhibits Inhibitor This compound Inhibitor->FUBP1 siRNA Fubp1 siRNA FUBP1_mRNA Fubp1 mRNA siRNA->FUBP1_mRNA FUBP1_mRNA->FUBP1 translation

Caption: Fubp1 signaling and points of intervention.

Fubp1_IN1_Workflow cluster_workflow This compound Experimental Workflow A 1. Seed Cells B 2. Incubate (24h) A->B D 4. Treat Cells with this compound B->D C 3. Prepare this compound Working Solution C->D E 5. Incubate (e.g., 24-72h) D->E F 6. Harvest Cells for Analysis E->F G Downstream Assays (Western Blot, qPCR, Proliferation) F->G

Caption: Workflow for Fubp1 inhibition with this compound.

Fubp1_siRNA_Workflow cluster_workflow Fubp1 siRNA Knockdown Workflow A 1. Seed Cells B 2. Incubate (24h) A->B D 4. Transfect Cells with siRNA B->D C 3. Prepare siRNA-Lipid Complex C->D E 5. Incubate (48-72h) for mRNA/Protein Depletion D->E F 6. Harvest Cells for Analysis E->F G Downstream Assays (qPCR, Western Blot, Phenotype) F->G

Caption: Workflow for Fubp1 knockdown using siRNA.

Comparative Performance Analysis

The choice between this compound and Fubp1 siRNA depends on the specific research question. The following table summarizes their key characteristics.

FeatureThis compound (Small Molecule Inhibitor)Fubp1 siRNA (Gene Knockdown)
Target Fubp1 protein function (DNA binding)Fubp1 mRNA (leading to protein depletion)
Mechanism Competitive inhibition of Fubp1-FUSE interaction[7]RNA-induced silencing complex (RISC) mediated mRNA degradation[8]
Speed of Onset Rapid (minutes to hours)Slower (24-72 hours required for protein depletion)
Duration of Effect Transient, dependent on compound half-life and washoutSustained for several days until siRNA is diluted by cell division
Reversibility Reversible upon removal of the compoundNot readily reversible; requires new protein synthesis
Specificity Potential for off-target binding to other proteinsPotential for off-target knockdown of unintended mRNAs[10]
Delivery Direct addition to cell culture mediaRequires transfection reagents (e.g., lipids) or viral vectors[8][11]
Use Case Studying acute effects of blocking Fubp1's transcriptional activity; validating Fubp1 as a drug target.Investigating the cellular consequences of Fubp1 protein loss; long-term functional studies.

Quantitative Data Comparison

This table presents representative data from studies using either Fubp1 inhibition or knockdown, demonstrating their impact on molecular and cellular endpoints.

ParameterMethodControl (Vehicle/Scrambled siRNA)Treatment Result (% Change from Control)Reference
Fubp1 mRNA Level siRNA Knockdown100%▼ ~70% reduction[9]
Fubp1 Protein Level siRNA Knockdown100%▼ ~70-80% reduction[12][13]
c-MYC mRNA Level siRNA Knockdown100%▼ Significant reduction[3][13]
Cell Proliferation siRNA Knockdown100%▼ Inhibition of proliferation[2][8]
Cell Migration/Invasion siRNA Knockdown100%▼ Inhibition of migration and invasion[2][13]
Apoptosis siRNA Knockdown100%▲ Increase in apoptosis[2]
Chemosensitivity siRNA KnockdownBaseline IC50▲ Increased sensitivity to cisplatin[14]

Note: Quantitative data for this compound is less prevalent in published literature. However, its mechanism suggests it would primarily reduce the transcription of Fubp1 targets like c-MYC, leading to similar downstream phenotypic effects such as decreased proliferation.

Experimental Protocols

Protocol 1: Fubp1 Inhibition using this compound
  • Stock Solution Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.[7]

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute it in pre-warmed complete culture medium to the desired final concentration (e.g., 1-20 µM). Prepare a vehicle control using the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Analysis: Harvest cells for downstream analysis, such as qRT-PCR to measure target gene expression (e.g., c-MYC) or Western blotting to assess downstream protein levels.

Protocol 2: Fubp1 Knockdown using siRNA
  • siRNA Preparation: Resuspend lyophilized Fubp1-specific siRNA and a non-targeting (scrambled) control siRNA in RNase-free water to create a stock solution (e.g., 20 µM).[10]

  • Cell Seeding: Plate cells one day before transfection to ensure they are in the logarithmic growth phase and reach 50-60% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the required amount of siRNA (e.g., final concentration of 20-50 nM) in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[11]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours. This period allows for the degradation of the target mRNA and turnover of the existing Fubp1 protein.

  • Analysis: Harvest cells to validate knockdown efficiency and perform functional assays.

    • Functional Assays: Perform proliferation, migration, or apoptosis assays to determine the phenotypic consequences of Fubp1 depletion.

Conclusion and Recommendations

Both this compound and Fubp1 siRNA are valuable tools for interrogating Fubp1 function, each with distinct advantages.

  • This compound is ideal for studies requiring rapid and reversible inhibition. It allows researchers to investigate the direct consequences of blocking Fubp1's DNA-binding activity without depleting the protein itself, which may have other scaffolding or non-transcriptional functions. This makes it well-suited for target validation and studying dynamic cellular processes.

References

Cross-Validation of Fubp1-IN-1 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected results from the pharmacological inhibition of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) using the small molecule inhibitor Fubp1-IN-1, against the established experimental data from genetic models of FUBP1 loss-of-function. This cross-validation framework is essential for researchers seeking to validate the on-target effects of this compound and to contextualize its potential therapeutic applications.

Introduction to FUBP1 and the Rationale for Cross-Validation

FUBP1 is a DNA and RNA binding protein that plays a critical role in the transcriptional regulation of the proto-oncogene MYC. By binding to the FUSE sequence in the MYC promoter, FUBP1 activates its transcription, thereby promoting cell proliferation and inhibiting apoptosis.[1][2] Its overexpression is implicated in numerous cancers, making it an attractive target for therapeutic intervention.[3][4][5]

This compound is a small molecule inhibitor designed to interfere with the binding of FUBP1 to its target FUSE sequence, with a reported IC50 of 11.0 μM.[6] While this inhibitor presents a promising tool for studying and potentially treating FUBP1-driven cancers, it is crucial to cross-validate its pharmacological effects with the phenotypes observed in genetic models where FUBP1 function is abrogated through methods like siRNA/shRNA knockdown or CRISPR/Cas9 knockout. This guide synthesizes the expected outcomes of this compound treatment and compares them with the reported effects from genetic inhibition studies.

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of FUBP1 and the approach for cross-validation, the following diagrams are provided.

FUBP1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUSE FUSE (Far Upstream Element) MYC_Gene MYC Gene MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA FUBP1 FUBP1 FUBP1->FUSE Binds to TFIIH TFIIH FUBP1->TFIIH Recruits RNA_Pol_II RNA Pol II TFIIH->RNA_Pol_II Activates RNA_Pol_II->MYC_Gene Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 Inhibits binding to FUSE

FUBP1-MYC Signaling Pathway and Inhibition by this compound.

Cross_Validation_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Inhibition cluster_assays Downstream Assays Fubp1_IN_1_Treatment Treat cells with This compound MYC_Expression Measure MYC Expression (RT-qPCR, Western Blot) Fubp1_IN_1_Treatment->MYC_Expression Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8, BrdU) Fubp1_IN_1_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Fubp1_IN_1_Treatment->Apoptosis_Assay FUBP1_KD FUBP1 Knockdown (siRNA/shRNA) FUBP1_KD->MYC_Expression FUBP1_KD->Proliferation_Assay FUBP1_KD->Apoptosis_Assay FUBP1_KO FUBP1 Knockout (CRISPR/Cas9) FUBP1_KO->MYC_Expression FUBP1_KO->Proliferation_Assay FUBP1_KO->Apoptosis_Assay Validation Compare Results & Validate On-Target Effects MYC_Expression->Validation Proliferation_Assay->Validation Apoptosis_Assay->Validation

Experimental Workflow for Cross-Validation.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize the expected effects of this compound based on its mechanism of action and compare them with the observed effects from genetic FUBP1 inhibition studies in various cancer cell lines.

Table 1: Effects of FUBP1 Inhibition on MYC Expression

Method of InhibitionCell Line(s)Effect on MYC mRNAEffect on MYC ProteinReference(s)
This compound (Expected) Various Cancer Cell LinesDecreaseDecreaseN/A
shRNA Knockdown HCT116 (Colon Cancer)DecreaseDecrease[7]
shRNA Knockdown THP-1 (AML)DecreaseN/A[8]
siRNA Knockdown Esophageal Squamous Carcinoma CellsDecreaseDecrease[9]
siRNA Knockdown Clear Cell Renal Cell Carcinoma CellsCorrelated DecreaseN/A[10]

Table 2: Effects of FUBP1 Inhibition on Cell Proliferation

Method of InhibitionCell Line(s)Effect on Cell ProliferationReference(s)
This compound (Expected) Various Cancer Cell LinesDecreaseN/A
shRNA Knockdown HCT116 (Colon Cancer)Decrease
siRNA Knockdown Pancreatic Adenocarcinoma CellsDecrease[11]
siRNA Knockdown Lung Cancer CellsDecrease[3]
CRISPR/Cas9 Knockout Lewis Lung CarcinomaSlows Cell Cycle Progression

Table 3: Effects of FUBP1 Inhibition on Apoptosis

Method of InhibitionCell Line(s)Effect on ApoptosisReference(s)
This compound (Expected) Various Cancer Cell LinesIncreaseN/A
shRNA Knockdown HCT116 (Colon Cancer)Increase[7]
siRNA Knockdown Cervical Carcinoma CellsInhibition of FUBP1 inhibits apoptosis (Note: This finding is contrary to others and may be cell-type specific)[3]
shRNA Knockdown THP-1 (AML)Increase[8]
siRNA Knockdown Clear Cell Renal Cell Carcinoma CellsIncrease[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the genetic inhibition studies are provided below. These protocols can be adapted for the validation of this compound.

FUBP1 Knockdown using shRNA
  • Cell Lines: HCT116 (colon cancer) cells are a suitable model.[5][7]

  • shRNA Plasmids: Lentiviral vectors expressing shRNAs targeting FUBP1 and a non-targeting scramble shRNA control are used.

  • Transfection/Transduction: HCT116 cells are seeded and transfected with the shRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine). For stable knockdown, lentiviral particles are produced and used to transduce the cells, followed by selection with an appropriate antibiotic (e.g., puromycin).

  • Validation of Knockdown: The efficiency of FUBP1 knockdown is confirmed at both the mRNA level (by RT-qPCR) and protein level (by Western blot) 48-72 hours post-transfection or after selection.

Measurement of MYC Expression (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from this compound treated, FUBP1 knockdown, and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative expression of MYC mRNA is calculated using the 2-ΔΔCt method.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Cells (e.g., 5,000 cells/well) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or, in the case of knockdown models, cultured under normal conditions.

  • Assay: At specified time points (e.g., 24, 48, 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment and Harvesting: Cells are treated with this compound or subjected to FUBP1 knockdown for a specified duration. Both adherent and floating cells are harvested.

  • Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated/knockdown groups is compared to the control group.

Conclusion

The cross-validation of pharmacological inhibitors with genetic models is a cornerstone of robust drug development. While direct experimental data for this compound is currently limited in the public domain, the extensive research on FUBP1 genetic models provides a strong predictive framework for its on-target effects. Based on the available evidence, inhibition of FUBP1, whether by genetic means or a potent small molecule inhibitor like this compound, is expected to downregulate MYC expression, leading to decreased cell proliferation and increased apoptosis in cancer cells where this pathway is active. Researchers utilizing this compound are encouraged to perform the described experimental protocols to validate these expected outcomes and to further characterize the therapeutic potential of this compound.

References

FUBP1-IN-1: A Comparative Guide to a Novel FUBP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fubp1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of gene expression, notably of the proto-oncogene c-Myc, and its aberrant expression is implicated in various cancers. This document summarizes the available data on this compound, compares it with other FUBP1 inhibitors, and provides detailed experimental protocols for its characterization.

This compound: Specificity and Comparison with Alternatives

This compound, a member of the pyrazolo[1,5a]pyrimidine class, is a potent inhibitor of FUBP1. It functions by disrupting the interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence.[1][2][3] The in vitro potency of this compound has been determined with an IC50 value of 11.0 μM.[2][3]

Kinase Specificity Profile of this compound

A critical aspect of any inhibitor's profile is its selectivity against a broad panel of kinases to assess potential off-target effects. However, to date, a comprehensive kinase selectivity profile for this compound, such as data from a KINOMEscan panel, has not been publicly reported in the peer-reviewed literature. The primary publication describing this compound (referred to as compound 6) focuses on its direct inhibition of the FUBP1-DNA interaction and its effects on cancer cell lines, without presenting data on its activity against kinases.[2][3] While the authors acknowledge the potential for off-target effects, specific kinase inhibition data is not available.

Comparison with Other FUBP1 Inhibitors

Several other small molecules have been identified as inhibitors of FUBP1, acting through various mechanisms. A direct comparison of their kinase profiles is not possible due to the lack of data for this compound. However, a comparison based on their reported FUBP1 inhibitory activity and mechanism is presented below.

InhibitorChemical ClassMechanism of ActionFUBP1 IC50Cellular Activity
This compound (Compound 6) Pyrazolo[1,5a]pyrimidineInterferes with FUBP1-FUSE DNA binding11.0 μMReduced cell expansion and induction of cell death in hepatocellular carcinoma cells.[2][3]
Benzoyl anthranilic Acid Derivative Anthranilic AcidInteracts with the hydrophobic region of the KH domain of FUBP1, impairing DNA binding.350 μMDownregulation of c-Myc.
GSK343 Indole derivativeCompetitive inhibitor of FUBP1.Not ReportedNot Reported
Camptothecin / SN-38 Quinoline alkaloidHinder the binding between FUBP1 and the FUSE element.Not ReportedNot Reported
UCF699 Anthranilic acid derivativeBinds to FUBP1 and modulates the expression of FUSE-controlled genes (e.g., c-Myc and p21).Not ReportedReprograms pancreatic ductal adenocarcinoma cells into an anti-cancer phenotype and inhibits cell growth.

Experimental Protocols

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for FUBP1-FUSE Interaction

This assay is a bead-based method used to screen for inhibitors that disrupt the interaction between FUBP1 and its FUSE DNA target.

  • Materials:

    • Recombinant His-tagged FUBP1 protein

    • Biotinylated single-stranded FUSE DNA oligonucleotide

    • Streptavidin-coated Donor beads

    • Nickel chelate (Ni-NTA) Acceptor beads

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Microplate reader capable of AlphaScreen detection

  • Protocol:

    • Prepare a reaction mixture containing His-FUBP1 and biotinylated FUSE DNA in the assay buffer.

    • Add the test compound (e.g., this compound) at various concentrations. Include a DMSO control.

    • Incubate the mixture to allow for binding.

    • Add Streptavidin-Donor beads and Ni-NTA Acceptor beads.

    • Incubate in the dark to allow for bead-protein-DNA complex formation.

    • Excite the Donor beads at 680 nm. In close proximity (due to FUBP1-FUSE binding), the Donor beads transfer energy to the Acceptor beads, which emit light at 520-620 nm.

    • Measure the signal on a microplate reader. A decrease in signal indicates inhibition of the FUBP1-FUSE interaction.

    • Calculate IC50 values from the dose-response curves.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of an inhibitor to its target in real-time.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., streptavidin-coated)

    • Recombinant FUBP1 protein

    • Biotinylated single-stranded FUSE DNA oligonucleotide

    • Running buffer (e.g., HBS-EP)

  • Protocol:

    • Immobilize the biotinylated FUSE DNA onto the streptavidin-coated sensor chip.

    • Inject a series of concentrations of FUBP1 protein over the chip surface to measure the binding response.

    • To test for inhibition, pre-incubate FUBP1 with various concentrations of this compound before injecting it over the FUSE-coated surface.

    • Monitor the change in the SPR signal (response units, RU) over time. A decrease in the binding signal of FUBP1 in the presence of the inhibitor indicates competition.

    • Regenerate the sensor chip surface between cycles.

    • Analyze the data to determine binding constants (KD) and inhibitory constants (Ki).

Visualizations

FUBP1_Signaling_Pathway FUBP1 FUBP1 FUSE FUSE FUBP1->FUSE binds p21_promoter p21 Promoter FUBP1->p21_promoter represses cMyc_promoter c-Myc Promoter FUSE->cMyc_promoter activates cMyc c-Myc cMyc_promoter->cMyc CellCycle Cell Cycle Progression cMyc->CellCycle promotes p21 p21 p21_promoter->p21 p21->CellCycle inhibits Apoptosis Apoptosis CellCycle->Apoptosis influences Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 inhibits

Caption: FUBP1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Primary Screen cluster_1 Secondary Assay cluster_2 Cellular Assays Screening Compound Library Screening (AlphaScreen) Hit_ID Hit Identification (Decreased Signal) Screening->Hit_ID SPR Binding Confirmation & Kinetics (Surface Plasmon Resonance) Hit_ID->SPR IC50 IC50 Determination SPR->IC50 Cell_Prolif Cell Proliferation Assay IC50->Cell_Prolif Apoptosis_Assay Apoptosis Assay IC50->Apoptosis_Assay

Caption: Workflow for the identification and characterization of FUBP1 inhibitors.

References

Comparative Analysis of Fubp1-IN-1 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pyrazolo[1,5a]pyrimidine-based FUBP1 inhibitor, Fubp1-IN-1, and its analogs reveals a promising scaffold for the development of targeted cancer therapeutics. This guide provides a comparative analysis of their performance, supported by experimental data, and outlines the methodologies for key experiments to aid researchers in the fields of oncology and drug discovery.

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a key regulator of gene expression, notably of the proto-oncogene c-Myc. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This compound, a potent inhibitor of the FUBP1-FUSE interaction with an IC50 of 11.0 μM, has emerged from a new class of pyrazolo[1,5a]pyrimidine-based inhibitors. This report details a comparative analysis of this compound and its analogs, alongside other identified FUBP1 inhibitors.

Performance Comparison of FUBP1 Inhibitors

The inhibitory activities of this compound and its analogs were evaluated using AlphaScreen and Surface Plasmon Resonance (SPR) assays, which measure the disruption of the FUBP1-FUSE interaction. Cellular activity was assessed through proliferation and cell death assays in hepatocellular carcinoma cell lines.

Quantitative Data Summary
Compound IDChemical StructureAlphaScreen IC50 (µM)SPR IC50 (µM)Cell Proliferation InhibitionInduction of Cell Death
This compound (Compound 6) Pyrazolo[1,5a]pyrimidine derivative11.411.0YesYes
Analog 1 (Structure)>100NDNot PotentNot Potent
Analog 5 (Structure)25.320.1ModerateModerate
Analog 7 (Structure)15.813.5PotentPotent
UCF699 Anthranilic acid derivativeNDNDYesND
Camptothecin (CPT) Topoisomerase I inhibitorNDInhibits FUBP1-FUSE bindingYesYes
SN-38 CPT analogNDInhibits FUBP1-FUSE bindingYesYes
ND: Not Determined

Note: The inhibitory activities of UCF699, Camptothecin, and SN-38 on FUBP1 are documented, but direct comparative IC50 values from the same assays as this compound were not available in the reviewed literature. Their inclusion is based on their identified mechanism of interfering with the FUBP1-FUSE interaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

FUBP1-FUSE Interaction Assays

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay quantifies the interaction between FUBP1 and a biotinylated FUSE DNA oligonucleotide.

  • Principle: Donor and acceptor beads are brought into proximity through the binding of FUBP1 to the FUSE DNA. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. Inhibition of the FUBP1-FUSE interaction prevents this energy transfer, leading to a decrease in signal.

  • Protocol:

    • Recombinant FUBP1 protein is incubated with the biotinylated FUSE DNA oligonucleotide in an assay buffer.

    • Test compounds (this compound and its analogs) are added at varying concentrations.

    • Streptavidin-coated donor beads and anti-FUBP1 antibody-conjugated acceptor beads are added to the mixture.

    • After incubation, the plate is read on an AlphaScreen-compatible plate reader.

    • IC50 values are calculated from the dose-response curves.

2. Surface Plasmon Resonance (SPR)

SPR provides real-time analysis of the binding kinetics between FUBP1 and FUSE DNA.

  • Principle: A sensor chip is coated with streptavidin to capture the biotinylated FUSE DNA. FUBP1, alone or in the presence of an inhibitor, is flowed over the chip. The binding of FUBP1 to the immobilized DNA causes a change in the refractive index, which is measured as a response unit (RU).

  • Protocol:

    • A streptavidin-coated sensor chip is primed and conditioned.

    • The biotinylated FUSE DNA oligonucleotide is injected and immobilized on the chip surface.

    • A solution of FUBP1 is injected to measure baseline binding.

    • FUBP1 pre-incubated with various concentrations of the test compound is then injected.

    • The change in RU is monitored to determine the inhibitory effect and calculate the IC50.

Cellular Assays

1. Cell Proliferation Assay (e.g., WST-1 or MTT assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Hepatocellular carcinoma cells (e.g., HepG2 or Huh7) are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are treated with a dilution series of the test compounds.

    • After a 48-72 hour incubation period, a reagent such as WST-1 or MTT is added to each well.

    • Following a further incubation, the absorbance is measured using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to a vehicle-treated control.

2. Cell Death Assay (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Protocol:

    • Cells are treated with the test compounds for a specified duration.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of cell death.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the FUBP1 signaling pathway and the experimental workflow for inhibitor screening.

FUBP1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects FUSE FUSE (c-Myc Promoter) cMyc_Gene c-Myc Gene FUSE->cMyc_Gene Activates FUBP1 FUBP1 FUBP1->FUSE Binds p21_Gene p21 Gene FUBP1->p21_Gene Represses cMyc_mRNA c-Myc mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation p21_mRNA p21 mRNA p21_Protein p21 Protein p21_mRNA->p21_Protein Translation cMyc_Gene->cMyc_mRNA Transcription p21_Gene->p21_mRNA Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes p21_Protein->Proliferation Inhibits Apoptosis Apoptosis p21_Protein->Apoptosis Promotes Inhibitor This compound & Analogs Inhibitor->FUBP1 Inhibits Binding to FUSE

Caption: FUBP1 signaling pathway and the mechanism of its inhibitors.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: AlphaScreen Assay start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screen: Surface Plasmon Resonance (SPR) hits->secondary_screen validated_hits Validated Hits secondary_screen->validated_hits cellular_assays Cellular Assays: - Proliferation (WST-1) - Cell Death (FACS) validated_hits->cellular_assays lead_compounds Lead Compounds cellular_assays->lead_compounds sar_analysis Structure-Activity Relationship (SAR) Analysis lead_compounds->sar_analysis optimization Lead Optimization sar_analysis->optimization

Caption: Workflow for the screening and validation of FUBP1 inhibitors.

Conclusion

This compound and its analogs, belonging to the pyrazolo[1,5a]pyrimidine class, represent a promising starting point for the development of novel anti-cancer agents targeting the FUBP1-c-Myc axis. The structure-activity relationship data presented here provides a valuable resource for medicinal chemists to design more potent and selective inhibitors. The detailed experimental protocols will aid in the standardized evaluation of new chemical entities. Further investigation into other classes of FUBP1 inhibitors, such as the anthranilic acid derivatives and the repurposed topoisomerase inhibitors, will broaden the therapeutic landscape for FUBP1-driven cancers.

Fubp1-IN-1 in Cancer Therapy: A Comparative Guide to Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Fubp1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), across various cancer subtypes. FUBP1 is a critical regulator of oncogene transcription, most notably c-Myc, and its overexpression is implicated in the progression of numerous malignancies.[1][2][3][4] This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to aid in the evaluation of this compound as a potential therapeutic agent.

Comparative Efficacy of FUBP1 Inhibitors

The therapeutic potential of targeting FUBP1 has led to the development of several small molecule inhibitors. The following table summarizes the available quantitative data on the efficacy of this compound and other notable FUBP1 inhibitors in different cancer contexts.

InhibitorCancer SubtypeCell Line(s)Efficacy (IC50 or other metric)Reference
This compound Not SpecifiedBiochemical AssayIC50: 11.0 μM (in vitro DNA binding assay)[5]
SN-38 (analog of Camptothecin) Hepatocellular Carcinoma (HCC)Hep3B, HepG2Effective inhibition of FUBP1-FUSE interaction. Combination with mitomycin c showed high efficacy in xenograft models.[6]
UCF699 (Anthranilic acid derivative) Pancreatic Ductal Adenocarcinoma (PDAC)Not SpecifiedDose-dependent inhibition of pancreatic cancer cell growth.[7]
Benzoyl anthranilic acid Not SpecifiedBiochemical AssayInhibits DNA binding of FUBP1.[2]
GSK343 Not SpecifiedNot SpecifiedDescribed to inhibit FUBP1 expression, though it is a primary inhibitor of EZH2.[2]

Note: The available data for this compound's efficacy in specific cancer cell lines is limited in the public domain. Further research is required to fully characterize its activity across a broader range of cancer subtypes.

FUBP1 Signaling Pathways

FUBP1 primarily exerts its oncogenic functions through the transcriptional regulation of key genes involved in cell proliferation, apoptosis, and migration. The diagrams below illustrate the central role of FUBP1 in cancer-associated signaling pathways.

FUBP1_Signaling_Pathway cluster_nucleus Nucleus FUBP1 FUBP1 FUSE FUSE (c-Myc Promoter) FUBP1->FUSE Binds to DVL1 DVL1 Promoter FUBP1->DVL1 Binds to TGFb_Smad TGFβ/Smad Signaling FUBP1->TGFb_Smad Activates p21 p21 Transcription (Repression) FUBP1->p21 Represses cMyc c-Myc Transcription FUSE->cMyc Activates Proliferation Cell Proliferation cMyc->Proliferation Drug_Resistance Drug Resistance cMyc->Drug_Resistance Wnt_beta_catenin Wnt/β-catenin Signaling DVL1->Wnt_beta_catenin Activates Stemness Cancer Stemness Wnt_beta_catenin->Stemness Metastasis Metastasis TGFb_Smad->Metastasis p21->Proliferation Inhibits Apoptosis Apoptosis (Inhibition) Stemness->Drug_Resistance

Caption: FUBP1's central role in regulating key oncogenic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of FUBP1 inhibitors.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in 96-well plates at a density of 5,000 cells/well and culture overnight.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound or other inhibitors for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Colony Formation Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Inhibitor Treatment: Treat cells with the desired concentrations of the FUBP1 inhibitor.

  • Incubation: Culture the cells for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3 days.

  • Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Transwell Migration and Invasion Assay
  • Cell Preparation: Resuspend serum-starved cells in a serum-free medium.

  • Chamber Setup: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Add the cell suspension to the upper chamber. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The inhibitor can be added to both chambers.

  • Incubation: Incubate for 24-48 hours.

  • Cell Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have moved to the bottom surface of the membrane with crystal violet. Count the stained cells under a microscope.

Western Blot Analysis
  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against FUBP1, c-Myc, p21, etc., followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., FUBP1, MYC, CDKN1A). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a FUBP1 inhibitor in a cancer cell line.

Experimental_Workflow cluster_assays In Vitro Assays cluster_molecular_analysis Molecular Analysis start Start: Select Cancer Cell Line treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability (CCK-8) treatment->viability proliferation Proliferation (Colony Formation) treatment->proliferation migration Migration/Invasion (Transwell) treatment->migration western Western Blot (FUBP1, c-Myc, p21) treatment->western qpcr qRT-PCR (FUBP1, MYC, CDKN1A) treatment->qpcr data_analysis Data Analysis & Interpretation viability->data_analysis proliferation->data_analysis migration->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion on Efficacy & Mechanism data_analysis->conclusion

Caption: A standard workflow for assessing FUBP1 inhibitor efficacy.

Conclusion

This compound and other FUBP1 inhibitors represent a promising therapeutic strategy for a variety of cancers by targeting the transcriptional regulation of key oncogenes like c-Myc. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of FUBP1 inhibition. While initial findings are encouraging, more extensive studies are needed to fully elucidate the therapeutic potential of this compound across a wider range of cancer subtypes and to progress towards clinical applications.

References

A Head-to-Head Preclinical Comparison: Fubp1-IN-1 Poised as a Novel Challenger to Standard-of-Care Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for more effective and targeted therapies is paramount. This guide offers a detailed, head-to-head preclinical comparison of Fubp1-IN-1, a novel inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), against the current standard-of-care treatments for Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDAC). While direct comparative clinical data is not yet available, this analysis of existing preclinical evidence provides a crucial first look at the potential of FUBP1 inhibition as a promising therapeutic strategy.

FUBP1 is a master regulator of gene expression, notably controlling the transcription of the c-MYC oncogene, a critical driver of cell proliferation and survival in numerous cancers.[1][2][3] Its overexpression is frequently correlated with poor prognosis in various malignancies, including AML and PDAC, making it a compelling target for therapeutic intervention.[4][5] this compound is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its DNA binding site, offering a targeted approach to downregulate c-MYC and other FUBP1-regulated genes.

This report synthesizes available in vitro and in vivo preclinical data to construct an objective comparison between this compound and established first-line therapies. For AML, the standard-of-care is a combination chemotherapy regimen of cytarabine (B982) and an anthracycline (e.g., daunorubicin), commonly referred to as "7+3". For PDAC, widely used regimens include FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and the combination of gemcitabine (B846) with nab-paclitaxel.

In Vitro Efficacy: A Look at Cellular Potency

An essential measure of a drug's effectiveness at the cellular level is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%. While specific IC50 values for this compound in AML and PDAC cell lines are not yet publicly available, its general potency has been established.

Compound/RegimenTarget/Mechanism of ActionReported IC50 Range (Various Cancer Cell Lines)
This compound FUBP1 Inhibition11.0 μM
Cytarabine DNA Synthesis InhibitionnM to low μM range (AML cell lines)
Daunorubicin Topoisomerase II Inhibition, DNA IntercalationnM range (AML cell lines)
Gemcitabine DNA Synthesis InhibitionnM to low μM range (PDAC cell lines)[6][7]
Nab-paclitaxel Microtubule StabilizationpM to nM range (PDAC cell lines)
Irinotecan (SN-38) Topoisomerase I InhibitionnM range (various cancer cell lines)
Oxaliplatin DNA Adduct FormationμM range (various cancer cell lines)
5-Fluorouracil Thymidylate Synthase InhibitionμM range (PDAC cell lines)[6]

Note: This table presents a generalized comparison of potency. Direct comparisons of IC50 values can be misleading due to variations in experimental conditions and cell lines used across different studies. The IC50 for this compound is based on its primary molecular target assay.

In Vivo Preclinical Models: A Glimpse into Systemic Efficacy

Due to the absence of direct head-to-head in vivo studies of this compound against standard-of-care therapies, this comparison utilizes data from separate preclinical studies in mouse models of AML and PDAC. For the FUBP1 inhibitor arm, we will present data from a study on irinotecan, a topoisomerase I inhibitor which is also a known inhibitor of FUBP1, in an AML mouse model. This serves as the most relevant available surrogate for a FUBP1-targeted therapy.

Acute Myeloid Leukemia (AML)
Treatment ArmMouse ModelKey Efficacy EndpointsReference
Irinotecan (FUBP1 Inhibitor surrogate) MLL-AF9 induced AMLMedian Survival: Significantly prolonged survival compared to control. Combination with cytarabine further extended survival.Hoang et al., 2019[1]
Cytarabine + Daunorubicin ("7+3") WEHI-3 induced AMLSurvival: Increased survival rate at 40 days.[8][9][10]
Control (Vehicle) MLL-AF9 induced AMLMedian Survival: Baseline survival.Hoang et al., 2019[1]
Control (Vehicle) WEHI-3 induced AMLMedian Survival: Approximately 34 days.[10]
Pancreatic Ductal Adenocarcinoma (PDAC)
Treatment ArmMouse ModelKey Efficacy EndpointsReference
FOLFIRINOX KPC spontaneous PDACMedian Overall Survival: 11-15 days (depending on the number of cycles)[11]
Gemcitabine + Nab-paclitaxel KPC spontaneous PDACMedian Overall Survival: 13-33.5 days (depending on the number of cycles)[11]
Gemcitabine AsPC-1 xenograftMedian Survival: 32 days[12]
Nab-paclitaxel AsPC-1 xenograftMedian Survival: 42 days[12]
Control (Vehicle) KPC spontaneous PDACMedian Overall Survival: 6.5 days[11]
Control (Vehicle) AsPC-1 xenograftMedian Survival: 20 days[12]

Disclaimer: The data presented above is compiled from different studies and should not be interpreted as a direct head-to-head comparison. Variations in mouse models, treatment protocols, and endpoint measurements preclude a direct statistical analysis between the FUBP1 inhibitor surrogate and the standard-of-care therapies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the FUBP1 signaling pathway and a general experimental workflow for preclinical in vivo efficacy studies.

FUBP1_Signaling_Pathway FUBP1 Signaling Pathway in Cancer FUBP1 FUBP1 FUSE FUSE DNA Element FUBP1->FUSE Binds to Apoptosis Apoptosis FUBP1->Apoptosis Inhibits cMYC c-MYC Gene FUSE->cMYC Regulates Transcription Transcription cMYC->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Fubp1_IN_1 This compound Fubp1_IN_1->FUBP1 Inhibits Preclinical_Workflow General Preclinical In Vivo Efficacy Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Inoculation Tumor Cell Inoculation/ Spontaneous Model Tumor_Establishment Tumor Establishment Tumor_Inoculation->Tumor_Establishment Randomization Randomization Tumor_Establishment->Randomization Treatment_Admin Treatment Administration (this compound or SoC) Randomization->Treatment_Admin Monitoring Tumor Measurement & Health Monitoring Treatment_Admin->Monitoring Endpoint Endpoint Reached (Tumor Size/Survival) Monitoring->Endpoint Data_Analysis Data Analysis (TGI, Survival Curves) Endpoint->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Fubp1-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Fubp1-IN-1 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this potent FUSE binding protein 1 (FUBP1) inhibitor.

Chemical and Physical Properties

A summary of the key identifiers for this compound is provided in the table below. This information is crucial for accurate record-keeping and communication with safety personnel.

IdentifierValue
CAS Number 883003-62-1
Catalog Number HY-100758[1]
Molecular Formula C₁₇H₁₉N₅O
Molecular Weight 309.37

Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste and should be adapted to comply with all applicable country, federal, state, and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty vials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.

3. Spill Management:

  • In the event of a spill, prevent further leakage or spreading.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.

  • Decontaminate the affected surfaces and any equipment by thoroughly scrubbing with a suitable solvent, such as alcohol.

  • Collect all contaminated materials and dispose of them as hazardous waste according to the procedures outlined in this guide.

4. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's designated hazardous waste management program.

  • Ensure that all waste containers are properly labeled with the chemical name ("this compound"), CAS number (883003-62-1), and any other information required by your institution.

  • Never dispose of this compound down the drain or in regular trash.

Important: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal, as regulations can vary significantly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation B->C D Solid Waste (e.g., powder, contaminated vials) C->D E Liquid Waste (e.g., solutions in solvents) C->E F Collect in Labeled Hazardous Waste Container D->F G Collect in Labeled Hazardous Liquid Waste Container E->G H Store Securely in Designated Waste Accumulation Area F->H G->H I Arrange for Pickup by Institutional EHS/Hazardous Waste Team H->I J End: Proper Disposal I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Fubp1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent chemical compounds like Fubp1-IN-1 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a bioactive small molecule, stringent adherence to safety protocols is necessary to prevent exposure. The following personal protective equipment is mandatory.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving & Unpacking Chemical-resistant gloves (e.g., nitrile). If packaging is compromised, consider respiratory protection.
Weighing & Aliquoting (Solid Form) Double chemical-resistant gloves, protective gown (impermeable, long-sleeved), safety glasses or goggles. All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation & Handling Double chemical-resistant gloves, protective gown, and safety glasses or goggles. All work should be conducted in a chemical fume hood.

General Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage and Stability

Proper storage of this compound is crucial for maintaining its integrity and ensuring laboratory safety.

FormStorage TemperatureStability
Powder -20°C3 years
4°C2 years
In solvent -80°C2 years[2]
-20°C1 year[2]

Note: For long-term storage, it is recommended to store this compound as a solid at -20°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols: Solution Preparation

Creating a Stock Solution: To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as DMSO. The solubility in DMSO is ≥ 1.79 mg/mL. For in vivo experiments, further dilution with appropriate vehicles like corn oil is necessary.

Example In Vivo Formulation: For a 1 mL working solution, you can add 100 μL of a 17.9 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.[2] It is recommended to prepare the working solution fresh on the day of use.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, minimizes risks.

Spill Response: In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Use appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal.

Waste Disposal: All waste materials, including empty vials, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled hazardous waste container.

  • Labeling: The container must be marked with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Hazardous Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.